molecular formula C18H24O12 B1665791 Asperulosidic Acid CAS No. 25368-11-0

Asperulosidic Acid

Cat. No.: B1665791
CAS No.: 25368-11-0
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-DILZHRMZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asperulosidic Acid (ASPA) is a high-purity (≥98%) bioactive iridoid glycoside sourced from the herb Hedyotis diffusa Willd. This compound is for research use only and is not intended for human, veterinary, or household use. In scientific studies, this compound demonstrates significant multi-target bioactivities. It exhibits potent anti-tumor properties, notably restraining the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. ASPA enhances the chemosensitivity of HCC cells to agents like doxorubicin and cisplatin by inactivating the MEKK1/NF-κB pathway . Its robust anti-inflammatory efficacy is achieved through the suppression of key signaling pathways, including NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . Further research highlights its therapeutic potential in mitigating renal interstitial fibrosis by up-regulating organic anion transporters to remove uremic toxins and via the TGF-β1/Smad signaling pathway . Additional studies also show its application in suppressing inflammation in models of endotoxin-induced uveitis and alleviating placental oxidative stress in gestational diabetes . With its well-defined mechanisms and broad research applicability, this compound is a valuable compound for investigating cancer, inflammatory diseases, and fibrotic disorders.

Properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315882
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25368-11-0
Record name Asperulosidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25368-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPERULOSIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Asperulosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA), an iridoid glycoside found in several medicinal plants, has garnered significant attention for its therapeutic potential. This document provides a comprehensive technical overview of the molecular mechanisms underlying the biological activities of ASPA, with a primary focus on its well-documented anti-inflammatory effects. Additionally, this guide explores its emerging roles as an antioxidant and neuroprotective agent. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a key bioactive constituent of various medicinal plants, including Hedyotis diffusa, which has a long history of use in traditional medicine for treating inflammatory conditions.[1][2][3] Structurally, ASPA belongs to the iridoid class of monoterpenoids, characterized by a cyclopentane[c]pyran ring system. Its multifaceted pharmacological profile, particularly its potent anti-inflammatory properties, has made it a subject of intensive research. This guide will delve into the signaling pathways modulated by ASPA, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further investigation.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of key signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and cytokines.

Inhibition of NF-κB and MAPK Signaling Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), ASPA has been shown to significantly inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3][4]

  • NF-κB Pathway: ASPA prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[5][6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]

  • MAPK Pathway: ASPA modulates the MAPK pathway by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3][4] However, it does not appear to affect the phosphorylation of p38 MAPK.[3]

The inhibition of these pathways leads to a dose-dependent decrease in the expression and production of key inflammatory molecules:

  • Pro-inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][8]

  • Inflammatory Mediators: Nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][3]

Signaling Pathway of this compound's Anti-inflammatory Action

Asperulosidic_Acid_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK) TLR4->MAPK_cascade IkBa_p p-IκBα IKK->IkBa_p phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_genes p_MAPK p-ERK, p-JNK MAPK_cascade->p_MAPK phosphorylates p_MAPK->Pro_inflammatory_genes Mediators iNOS, COX-2, TNF-α, IL-6 Pro_inflammatory_genes->Mediators ASPA This compound ASPA->IKK inhibits ASPA->MAPK_cascade inhibits

This compound's Inhibition of NF-κB and MAPK Pathways.
Modulation of the PI3K/Akt/NF-κB Pathway

In the context of endotoxin-induced uveitis (EIU), this compound has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which acts upstream of NF-κB.[1][5] ASPA treatment leads to a reduction in the phosphorylation of both PI3K and Akt.[1] By inhibiting this pathway, ASPA further suppresses the activation of IKK and subsequent IκBα degradation, thereby reinforcing the inhibition of NF-κB.[1][5]

PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound

PI3K_Akt_NFkB_Pathway LPS LPS Receptor Receptor LPS->Receptor PI3K PI3K Receptor->PI3K p_PI3K p-PI3K PI3K->p_PI3K Akt Akt p_PI3K->Akt p_Akt p-Akt Akt->p_Akt IKK IKK p_Akt->IKK p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB p_IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Inflammation Inflammatory Response NFkB_nuc->Inflammation ASPA This compound ASPA->p_PI3K inhibits ASPA->p_Akt inhibits

ASPA's inhibitory action on the PI3K/Akt/NF-κB cascade.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration (µg/mL)Observed EffectReference
NO Production40, 80, 160Significant reduction[2][3]
PGE₂ Production40, 80, 160Significant reduction[2][3]
TNF-α mRNA Expression40, 80, 160Significant down-regulation[2][3]
IL-6 mRNA Expression40, 80, 160Significant down-regulation[2][3]
iNOS Protein Expression40, 80, 160Dose-dependent reduction[2]
COX-2 Protein Expression40, 80, 160Dose-dependent reduction[2]
IκBα Phosphorylation40, 80, 160Dose-dependent decrease[5]
ERK1/2 Phosphorylation40, 80, 160Decreased at all concentrations[6]
JNK Phosphorylation40, 80, 160Inhibition observed[3]

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Endotoxin-Induced Uveitis

ParameterDosage (ng/eye)Observed EffectReference
Inflammatory Cell Infiltration250, 500Dose-dependent reduction[1]
Aqueous Humor Protein Concentration250, 500Dose-dependent reduction[1]
ICAM-1, IL-6, MCP-1, TNF-α mRNA500Significant reduction[1]
p-PI3K, p-Akt, p-IKK, p-IκBα500Significant decrease[1][5]

Antioxidant and Neuroprotective Mechanisms

While less extensively studied than its anti-inflammatory properties, this compound also exhibits antioxidant and neuroprotective activities.

Antioxidant Activity

ASPA is recognized for its antioxidant characteristics, which may contribute to its overall therapeutic effects.[1] Studies on related compounds suggest that iridoids can exert antioxidant effects through various mechanisms, including free radical scavenging. However, specific quantitative data from assays such as the Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) for this compound are not yet widely available in the reviewed literature.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. Its ability to mitigate inflammation and oxidative stress, both of which are key contributors to neurodegenerative processes, suggests a plausible role in neuroprotection.[1] However, direct in vitro studies on neuronal cell lines to elucidate the specific mechanisms of neuroprotection by ASPA are currently limited in the available literature.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the mechanism of action of this compound.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9][10]

  • LPS Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1-2 hours, followed by stimulation with LPS (e.g., 50-100 ng/mL) for a specified duration (e.g., 24 hours).[2][10]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

  • ELISA: The levels of PGE₂, TNF-α, and IL-6 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[10]

  • Western Blot Analysis:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, total IκBα, p-ERK, total ERK, p-JNK, total JNK).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • RT-PCR:

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • Quantitative real-time PCR is performed using specific primers for iNOS, COX-2, TNF-α, and IL-6 to measure their mRNA expression levels.

General Workflow for In Vitro Anti-inflammatory Studies

In_Vitro_Workflow Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with ASPA Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis NO_Assay Griess Assay (NO) Supernatant_Collection->NO_Assay ELISA ELISA (PGE₂, TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot RT_PCR RT-PCR (mRNA Expression) Cell_Lysis->RT_PCR

Workflow for assessing ASPA's in vitro anti-inflammatory effects.
In Vivo Endotoxin-Induced Uveitis (EIU) Model

  • Animal Model: EIU is induced in rats (e.g., Sprague-Dawley) by a footpad injection of LPS (e.g., 200 µg).[1]

  • ASPA Administration: this compound is administered, for example, via intravitreal injection at various doses (e.g., 125, 250, 500 ng/eye) prior to LPS challenge.[1]

  • Clinical Evaluation: Ocular inflammation is scored using a slit-lamp microscope at a set time point (e.g., 24 hours) after LPS injection.[1]

  • Aqueous Humor Analysis: The aqueous humor is collected to measure total protein concentration and inflammatory cell count.[1]

  • Tissue Analysis (Retina/Choroid):

    • Tissues are harvested for Western blot and RT-PCR analysis to determine the expression of inflammatory mediators and signaling proteins as described in the in vitro protocol.[1]

Conclusion

This compound exerts its potent anti-inflammatory effects primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. Furthermore, in specific inflammatory contexts, it can also modulate the upstream PI3K/Akt pathway, providing an additional layer of anti-inflammatory control. These mechanisms culminate in a significant reduction of pro-inflammatory enzymes, cytokines, and mediators. While its antioxidant and neuroprotective activities are less characterized, they represent promising avenues for future research. The comprehensive data and methodologies presented in this guide offer a solid foundation for further exploration of this compound as a potential therapeutic agent for a range of inflammatory and potentially neurodegenerative disorders.

References

Asperulosidic Acid: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA), an iridoid glycoside, has demonstrated significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to ASPA's role as an NF-κB inhibitor. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction

The NF-κB signaling cascade is a critical regulator of the innate and adaptive immune responses. Its dysregulation is implicated in the pathophysiology of numerous chronic inflammatory diseases. NF-κB exists as a latent dimeric complex in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has emerged as a promising natural compound that can effectively suppress this inflammatory cascade.

Molecular Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a multi-level regulatory mechanism. The primary mode of action involves the upstream inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of IKK activation.

By attenuating the phosphorylation of PI3K and Akt, ASPA prevents the subsequent phosphorylation and activation of the IKK complex. This, in turn, inhibits the phosphorylation of IκBα, stabilizing the IκBα-NF-κB complex in the cytoplasm. Consequently, the nuclear translocation of the transcriptionally active p65 subunit of NF-κB is blocked, leading to a downstream reduction in the expression of NF-κB target genes responsible for the inflammatory response.

Signaling Pathway Diagram

Asperulosidic_Acid_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt p IKK IKK Akt->IKK p IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB p IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation ASPA This compound ASPA->PI3K Inhibits ASPA->Akt Inhibits ASPA->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's Inhibition of the NF-κB Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

This compound has been shown to dose-dependently inhibit the production of key inflammatory mediators in various in vitro and in vivo models. The following tables summarize the available quantitative and qualitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound in LPS-stimulated RAW 264.7 Macrophages
Concentration of ASPATNF-α ProductionIL-6 ProductioniNOS ExpressionCOX-2 Expression
40 µg/mLSignificantly Decreased[1][2]Significantly Decreased[1][2]Significantly Decreased[1]Significantly Decreased[1]
80 µg/mLSignificantly Decreased[1][2]Significantly Decreased[1][2]Significantly Decreased[1]Significantly Decreased[1]
160 µg/mLSignificantly Decreased[1][2]Significantly Decreased[1][2]Significantly Decreased[1]Significantly Decreased[1]

Note: Specific pg/mL values or percentage of inhibition are not consistently reported in the reviewed literature.

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Endotoxin-Induced Uveitis
TreatmentDosageKey Inflammatory Markers (ICAM-1, IL-6, MCP-1, TNF-α) in Aqueous Humor
This compound500 ng/eye (intravitreal)Significantly Suppressed[3]
Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins
ProteinIn Vitro/In Vivo ModelASPA ConcentrationEffect
p-PI3K p85RPE cells (in vitro)200 µg/mLSignificantly Decreased
p-AktRPE cells (in vitro)200 µg/mLSignificantly Decreased
p-IKKRPE cells (in vitro)200 µg/mLSignificantly Decreased
p-IκBαRAW 264.7 cells (in vitro)40, 80, 160 µg/mLSignificantly Decreased[1]
p-NF-κB p65RPE cells (in vitro)200 µg/mLSignificantly Decreased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in the NF-κB signaling pathway.

Western Blot Analysis of NF-κB Signaling Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway in cell lysates.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture and Treatment (e.g., RAW 264.7 with LPS +/- ASPA) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA or non-fat milk) E->F G Primary Antibody Incubation (e.g., anti-p-IKKβ) (Overnight at 4°C) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IKKβ, p-IκBα, IKKβ, IκBα, or β-actin (as a loading control) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, typically ranging from 1:1000 to 1:2000.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, 1:400 dilution) in 1% BSA in PBST overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol is for the quantitative determination of TNF-α and IL-6 concentrations in cell culture supernatants.

Methodology:

  • Sample Collection:

    • Culture and treat RAW 264.7 macrophages with LPS and/or this compound as described in the Western Blot protocol.

    • Collect the cell culture supernatants and centrifuge to remove any detached cells.

  • ELISA Procedure:

    • Perform the ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on the NF-κB signaling pathway. Its mechanism of action, targeting the upstream PI3K/Akt pathway and subsequently preventing IκBα degradation and p65 nuclear translocation, makes it a compelling candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Further studies are warranted to elucidate the precise quantitative effects on a wider range of inflammatory mediators and to explore its efficacy in various preclinical models of inflammatory diseases.

References

Asperulosidic Acid's Effect on MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic acid (ASPA), a bioactive iridoid glycoside primarily extracted from Hedyotis diffusa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Emerging evidence strongly indicates that a key mechanism underlying these therapeutic properties is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of how this compound impacts the MAPK cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The pathway consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The dysregulation of these kinases is implicated in various pathologies, making them a key target for therapeutic intervention.

This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the MAPK pathway.[1] Specifically, studies have demonstrated that ASPA can inhibit the phosphorylation of key kinases within this cascade, thereby downregulating the production of pro-inflammatory mediators.

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation, this compound has been observed to decrease the phosphorylation of ERK1/2.[1] This inhibitory effect on ERK1/2 phosphorylation is concentration-dependent.[1] The anti-inflammatory effects of ASPA are linked to the inhibition of inflammatory cytokines and mediators through the suppression of the NF-κB and MAPK signaling pathways.[2][3] While some studies show a clear inhibition of ERK and JNK phosphorylation by iridoids from Hedyotis diffusa, the effect on p38 phosphorylation appears to be less consistent, with some studies reporting no significant effect of ASPA on p-p38.[1][2][3] However, in a mouse model of gestational diabetes, treatment with ASPA was found to suppress the phosphorylation of NF-κB p65, ERK1/2, and p38 in placental tissues.[4][5]

The suppression of the MAPK pathway by this compound leads to a significant reduction in the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][6] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key studies on the effects of this compound on inflammatory markers and MAPK signaling components.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines in LPS-Induced RAW 264.7 Macrophages

ParameterThis compound Concentration (µg/mL)OutcomeReference
TNF-α mRNA levels40 - 160Significant downregulation compared to LPS-treated group[1]
IL-6 mRNA levels40 - 160Significant downregulation compared to LPS-treated group[1]
NO ProductionNot specifiedSignificantly decreased[2]
PGE₂ ProductionNot specifiedSignificantly decreased[2]

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-Induced RAW 246.7 Macrophages

ProteinThis compound Concentration (µg/mL)OutcomeReference
p-Erk1/240 - 160Decreased phosphorylation at all concentrations[1]
p-p3840 - 160No effect on phosphorylation[1]
p-IκB-α40 - 160Concentration-dependent decrease in phosphorylation[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on the MAPK pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[7]

Western Blot Analysis for MAPK Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Real-Time PCR for Cytokine mRNA Expression
  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.[7]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[7]

  • Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Asperulosidic_Acid_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates ERK ERK TLR4->ERK Initiates Signaling JNK JNK TLR4->JNK Initiates Signaling p38 p38 TLR4->p38 Initiates Signaling Ikk IKK TLR4->Ikk Initiates Signaling Asperulosidic_Acid This compound Asperulosidic_Acid->ERK Inhibits Phosphorylation Asperulosidic_Acid->JNK Inhibits Phosphorylation Asperulosidic_Acid->Ikk Inhibits Inflammatory_Response Inflammatory Response (TNF-α, IL-6, NO, PGE₂) ERK->Inflammatory_Response Promotes JNK->Inflammatory_Response Promotes p38->Inflammatory_Response Promotes IkB IκBα Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammatory_Response Promotes Transcription

Caption: this compound's Inhibition of MAPK and NF-κB Pathways.

Experimental_Workflow cluster_assays 4. Assays Cell_Culture 1. RAW 264.7 Cell Culture ASPA_Pretreatment 2. This compound Pre-treatment Cell_Culture->ASPA_Pretreatment LPS_Stimulation 3. LPS Stimulation ASPA_Pretreatment->LPS_Stimulation Western_Blot Western Blot (p-ERK, p-JNK, p-p38) LPS_Stimulation->Western_Blot RT_PCR Real-Time PCR (TNF-α, IL-6 mRNA) LPS_Stimulation->RT_PCR Data_Analysis 5. Data Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

References

Asperulosidic Acid in Hedyotis diffusa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phytochemistry, Pharmacology, and Therapeutic Potential of a Key Bioactive Iridoid

Introduction

Hedyotis diffusa Willd., a well-known herb in traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoids, flavonoids, and anthraquinones.[1][2] Among these, the iridoid glycoside Asperulosidic Acid (AA) has garnered significant scientific attention for its potent anti-inflammatory and potential anti-tumor activities.[1][3] This technical guide provides a comprehensive overview of this compound found in Hedyotis diffusa, focusing on its pharmacological effects, underlying mechanisms of action, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activity of this compound

This compound has demonstrated significant anti-inflammatory properties in various in vitro studies. Its primary mechanism of action involves the suppression of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Anti-inflammatory Effects

Studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that this compound can significantly decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This inhibition occurs in a concentration-dependent manner.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Induced RAW 264.7 Cells

Concentration (µg/mL)NO Production Inhibition (%)PGE2 Production Inhibition (%)TNF-α mRNA Expression (Fold Change vs. LPS)IL-6 mRNA Expression (Fold Change vs. LPS)
40Significant reductionSignificant reductionSignificantly suppressedSignificantly suppressed
80Significant reductionSignificant reductionSignificantly suppressedSignificantly suppressed
160Significant reductionSignificant reductionSignificantly suppressedSignificantly suppressed

Source: Data compiled from He et al., 2018.[1][2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

NF-κB Signaling Pathway

In LPS-stimulated macrophages, this compound has been shown to suppress the phosphorylation of the inhibitor of NF-κB alpha (IκB-α).[1][4] This prevents the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκB-α-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκB-α p65_p50 p65/p50 IkBa_p65->p65_p50 Degradation of IκB-α Nucleus Nucleus p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Asperulosidic_Acid This compound Asperulosidic_Acid->IKK Inhibition

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

This compound also influences the MAPK pathway by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][4] However, it does not appear to affect the phosphorylation of p38 MAPK.[1][4] The modulation of the MAPK pathway further contributes to the downregulation of inflammatory responses.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Inflammatory_Response Inflammatory Response p_ERK->Inflammatory_Response p_JNK->Inflammatory_Response p_p38->Inflammatory_Response Asperulosidic_Acid This compound Asperulosidic_Acid->ERK Inhibition Asperulosidic_Acid->JNK Inhibition

MAPK Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound from Hedyotis diffusa.

Extraction and Isolation of this compound

1. Extraction:

  • The dried, powdered whole plant of Hedyotis diffusa (5.2 kg) is refluxed with 95% ethanol (3 x 10 L).[5]

  • The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[5]

  • The crude extract is suspended in water and partitioned successively with ethyl acetate to separate compounds based on polarity.[5]

2. Isolation by Column Chromatography:

  • The ethyl acetate soluble fraction is subjected to silica gel column chromatography.[5]

  • A gradient elution is performed using a hexane-ethyl acetate solvent system (from 9:1 to 0:1) to yield multiple fractions.[5]

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Extraction_Isolation_Workflow Start Dried Hedyotis diffusa Powder Extraction Reflux with 95% Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Suspension in Water & Partition with Ethyl Acetate Concentration->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction Partition->Aqueous_Fraction Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis for AA Fraction_Collection->TLC_Analysis Purification Further Purification (Prep-HPLC) TLC_Analysis->Purification Pure_AA Pure this compound Purification->Pure_AA

Extraction and Isolation Workflow for this compound.
Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

  • Chromatographic System: A typical HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is often used.

  • Detection: UV detection is typically set at 235 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound to determine its concentration in the samples.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well or 24-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[1]

2. Nitric Oxide (NO) Production Assay:

  • NO production is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • The absorbance at 540 nm is measured using a microplate reader.

3. Cytokine Measurement (TNF-α and IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Total protein is extracted from the cells, and protein concentrations are determined using a BCA protein assay kit.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Real-Time PCR for Gene Expression Analysis:

  • Total RNA is extracted from the cells using a suitable kit.

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • Real-time PCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Conclusion

This compound, a key iridoid from Hedyotis diffusa, exhibits potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and further elucidate the therapeutic potential of this promising natural compound. Future research should focus on in vivo studies to validate these in vitro findings and explore the potential of this compound in the development of novel anti-inflammatory drugs.

References

Asperulosidic Acid in Morinda citrifolia (Noni): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinda citrifolia L., commonly known as Noni, is a fruit-bearing tree in the coffee family, Rubiaceae, with a long history of use in traditional medicine. Modern phytochemical analysis has identified iridoids as a significant class of bioactive compounds in Noni, with asperulosidic acid being a prominent constituent. This technical guide provides an in-depth overview of the this compound content in Morinda citrifolia, detailing quantitative data, experimental protocols for its analysis, and its known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Analysis of this compound in Morinda citrifolia

The concentration of this compound in Morinda citrifolia can vary depending on the part of the plant, the geographical origin, the maturity of the fruit, and the processing methods employed.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most common analytical technique for the quantification of this compound in Noni products.[3][4]

Below is a summary of quantitative data from various studies:

Sample TypeThis compound ContentReference
Non-fermented M. citrifolia Extract (MCE)15.16 ± 0.38 mg/mL[3][4]
Fermented M. citrifolia Extract (MCE)Decreased content compared to non-fermented[3][4]
Dried Noni Fruit (methanolic extract)0.7–8.9 mg/g[1][2]
Noni Fruit Juice71.6 mg equivalent of loganic acid/100 g FW[5][6]
Noni Fruit Juice (from various origins)0.218–0.294 mg/mL[2]
N-butanol extract of Noni Fruit5.13%[7]

Experimental Protocols

Extraction of this compound from Morinda citrifolia Fruit

A common method for extracting iridoids, including this compound, from Noni fruit involves solvent extraction followed by partitioning.

Protocol:

  • Sample Preparation: Fresh Noni fruit is freeze-dried and ground into a fine powder.[7]

  • Initial Extraction: The powdered fruit is extracted with methanol (MeOH) using percolation.[7]

  • Partitioning:

    • Water is added to the methanol extract.

    • The aqueous methanol extract is then partitioned sequentially with ethyl acetate to remove non-polar compounds.[7]

    • The remaining aqueous layer is further partitioned with n-butanol to isolate the iridoid-rich fraction.[7]

  • Concentration: The n-butanol extract is dried under vacuum using a rotary evaporator to yield the crude iridoid extract.[7]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the quantitative analysis of this compound in Morinda citrifolia extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[3][4]

  • Column: Shiseido C18 column (4.6 mm × 250 mm, 5.0 μm).[3][4]

  • Mobile Phase: A gradient system consisting of:

    • A: Acetonitrile[7]

    • B: 0.1% formic acid in water (v/v)[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 235 nm.[1]

  • Injection Volume: 10 µL.[1]

Method Validation:

The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, selectivity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[3][4]

Bioactivity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties.[8][9][10] Its mechanism of action involves the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by suppressing the activation of pro-inflammatory pathways. Specifically, it has been shown to inhibit the PI3K/Akt/NF-κB and MAPK signaling pathways .[8][9][11][12]

  • PI3K/Akt/NF-κB Pathway: this compound can obstruct the activation of this pathway, leading to a reduction in the production of inflammatory mediators such as IL-6, TNF-α, and MCP-1.[8][11]

  • MAPK and NF-κB Pathways: In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been observed to suppress the phosphorylation of NF-κB p65, ERK1/2, and p38, thereby down-regulating the expression of inflammatory cytokines.[9][10][12]

Antioxidant Activity

The antioxidant properties of this compound are also linked to its ability to modulate inflammatory pathways, as oxidative stress and inflammation are closely intertwined.[10][12] By inhibiting pathways like NF-κB and MAPK, which can be activated by oxidative stress, this compound helps to alleviate the overall inflammatory and oxidative burden.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Noni Fruit Powder e1 Methanol Extraction start->e1 e2 Partitioning (EtOAc/n-BuOH) e1->e2 e3 Concentration e2->e3 extract Iridoid-Rich Extract e3->extract a1 HPLC-PDA Analysis extract->a1 a2 Quantification at 235 nm a1->a2 result This compound Concentration a2->result

Workflow for this compound Extraction and Analysis.
Signaling Pathway Inhibition

signaling_pathway cluster_pathway Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, p38) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates (inactivates) NFκB NF-κB IKK->NFκB activates IκBα->NFκB inhibits Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines MAPK->Cytokines ASPA This compound ASPA->PI3K ASPA->NFκB ASPA->MAPK

Inhibition of Inflammatory Pathways by this compound.

References

The Biosynthesis of Asperulosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid is a bioactive iridoid glycoside found in several plant species, notably in the Rubiaceae family, such as Hedyotis diffusa and Morinda citrifolia. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply for research and drug development. This guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols derived from seminal studies, and visualizations of the metabolic and experimental workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and proceeds through the well-characterized seco-iridoid pathway. The core iridoid structure is synthesized from geranyl pyrophosphate (GPP) and undergoes a series of oxidations, cyclization, and glycosylation reactions. The final steps, specific to this compound, involve hydroxylation and acetylation.

The pathway begins with the formation of geraniol from GPP, which is then subjected to sequential oxidation and reductive cyclization to form the core iridoid scaffold, nepetalactol.[2] This intermediate is further oxidized and glycosylated to yield key intermediates like 7-deoxyloganic acid and loganic acid.[3] While the early steps to loganic acid have been extensively elucidated, the subsequent transformations leading to this compound are less defined but are understood to involve further hydroxylation followed by a final acetylation step. A recent multi-omics study of Hedyotis diffusa strongly implicates an O-acetyltransferase in this final conversion, correlating its gene expression with this compound accumulation.[4]

The proposed biosynthetic pathway is illustrated below.

This compound Biosynthesis cluster_early Core Iridoid Formation cluster_late This compound Branch GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol H₂O Pi Hydroxygeranial Hydroxygeranial Geraniol->Hydroxygeranial O₂, NADPH Hydroxygeraniol 8-Hydroxygeraniol Oxogeranial 8-Oxogeranial Enol 8-Oxocitronellyl enol Oxogeranial->Enol NADPH Nepetalactol cis-trans-Nepetalactol Enol->Nepetalactol Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid O₂, NADPH Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid UDP-Glucose UDP DAA Desacetylasperulosidic Acid Deoxyloganic_acid->DAA O₂, NADPH AA This compound DAA->AA Acetyl-CoA CoA GES GES GES->GPP G8H G8H G8H->Geraniol HGO 8HGO HGO->Hydroxygeranial ISY ISY ISY->Oxogeranial ICYC ICYC ICYC->Enol IO IO (P450) IO->Nepetalactol DLGT 7DLGT DLGT->Deoxyloganetic_acid Hydroxylase Hydroxylase(s) (P450, Putative) Hydroxylase->Deoxyloganic_acid OAT OAT (Putative) OAT->DAA Hydroxygeranial->Oxogeranial NADP⁺ Experimental Workflow A Plant Tissue Collection (e.g., H. diffusa leaves, roots) B Transcriptome Sequencing (RNA-seq) A->B C Metabolite Profiling (LC-MS/MS) A->C D Co-expression Analysis B->D C->D E Candidate Gene Selection (e.g., P450s, UGTs, OATs) D->E F Gene Cloning & Vector Construction E->F K In Planta Functional Validation (Virus-Induced Gene Silencing - VIGS) E->K G Heterologous Expression (Yeast, E. coli, N. benthamiana) F->G H Recombinant Protein Purification G->H I In Vitro Enzyme Assays H->I J Product Identification (HPLC, GC-MS, NMR) I->J L Metabolite Analysis of Silenced Plants J->L K->L Regulatory Pathway Stress Biotic/Abiotic Stress (e.g., Herbivory) JA Jasmonate Signaling (MeJA) Stress->JA induces TF Transcription Factors (e.g., ORCA3, bHLH) JA->TF activates Genes Iridoid Biosynthesis Genes (GES, G8H, ISY, 7DLGT, etc.) TF->Genes upregulates transcription AA This compound Accumulation Genes->AA leads to

References

An In-depth Technical Guide on Asperulosidic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid, a prominent iridoid glycoside primarily extracted from the traditional medicinal herb Hedyotis diffusa Willd., has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a particular focus on its anti-inflammatory and associated signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside structured data tables and pathway diagrams to facilitate research and development applications.

Chemical Structure and Physicochemical Properties

This compound is a complex iridoid glycoside characterized by a cyclopentanopyran ring system linked to a glucose moiety. Its systematic IUPAC name is (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₂₄O₁₂[1]
Molecular Weight 432.38 g/mol [1][2]
Appearance White powder[2]
Solubility Soluble in DMSO, ethanol, methanol, and pyridine.[2]
Storage Conditions Store at -20°C, protected from light.[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H-NMR Data not fully available in the search results.
¹³C-NMR Data not fully available in the search results.
FT-IR (KBr) Key absorptions expected for O-H, C=O (ester and carboxylic acid), C=C, and C-O functional groups. Specific wavenumbers are not detailed in the search results.
UV-Vis (Ethanol) λmax not specified in the search results.
Mass Spectrometry (ESI-MS/MS) Precursor ion [M+H]⁺ at m/z 433.1340. Fragmentation involves the loss of the glucose moiety and other characteristic cleavages of the iridoid core.[1][4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been reported to possess anti-tumor and anti-oxidant effects.[5]

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

2.1.1. Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway. This is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The inhibitory mechanism involves the suppression of the phosphorylation of IκBα and the IκB kinase (IKK) complex, which prevents the translocation of NF-κB into the nucleus.[6]

2.1.2. Modulation of MAPK Signaling Pathway

The MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in inflammation. This compound has been observed to inhibit the phosphorylation of ERK1/2, thereby attenuating the downstream inflammatory response.[5][7]

2.1.3. Attenuation of PI3K/Akt Signaling Pathway

Recent studies have indicated that this compound can also obstruct the activation of the PI3K/Akt signaling pathway, which is upstream of NF-κB. By inhibiting this pathway, this compound further contributes to the reduction of the inflammatory response.

Below are Graphviz diagrams illustrating the inhibitory effects of this compound on these key signaling pathways.

Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Inhibition cluster_extracellular Extracellular cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Asperulosidic_Acid This compound Asperulosidic_Acid->ERK Inhibits Phosphorylation Inflammation Inflammatory Response Transcription_Factors->Inflammation

Modulation of the MAPK Signaling Pathway by this compound.

PI3K_Akt_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., NF-κB) Akt->Downstream Asperulosidic_Acid This compound Asperulosidic_Acid->PI3K Inhibits Extraction_Isolation_Workflow Start Dried Hedyotis diffusa Plant Material Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Solvent Partitioning (e.g., Ethyl Acetate and Water) Crude_Extract->Partition Aq_Phase Aqueous Phase Partition->Aq_Phase Column_Chromatography Column Chromatography (e.g., Silica Gel, C18) Aq_Phase->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

References

Asperulosidic Acid: A Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperulosidic acid (ASPA) is an iridoid glycoside found in several medicinal plants, notably from the Rubiaceae family, such as Hedyotis diffusa.[1] Emerging scientific evidence has highlighted its significant pharmacological potential, with pronounced antioxidant and anti-inflammatory characteristics.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. ASPA demonstrates a capacity to mitigate oxidative stress through multiple mechanisms. It not only suppresses inflammatory pathways that generate ROS but also modulates endogenous antioxidant enzyme systems.[2][3] This technical guide provides an in-depth review of the current scientific knowledge on the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative in vivo data, outlining key experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and Oxidative Stress

This compound is a secondary metabolite belonging to the iridoid glycoside class of compounds.[2] These molecules are recognized for their diverse biological activities.[4][5] ASPA's therapeutic potential is increasingly being investigated for a range of conditions, many of which are linked to underlying oxidative stress and inflammation.[1][2]

Oxidative stress arises from an overabundance of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage on vital cellular components, including lipids, proteins, and DNA, contributing to the pathogenesis of diseases like diabetes, neurodegenerative disorders, and cardiovascular diseases.[6] The body's defense against this is a complex network of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[7][8] Natural compounds like ASPA that can bolster these defenses or directly interfere with oxidative processes are of significant interest in drug development.

In Vivo Antioxidant Activity

In vivo studies provide critical insights into the physiological effects of this compound. Research in animal models has demonstrated ASPA's ability to effectively modulate biomarkers of oxidative stress and enhance the activity of primary antioxidant enzymes.

A key study in a mouse model of gestational diabetes mellitus (GDM) revealed that oral administration of ASPA alleviates placental oxidative stress.[3] Treatment with ASPA resulted in a significant, dose-dependent regulation of oxidative stress biomarkers. Specifically, it was shown to decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, while simultaneously increasing the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GPx).[3] These findings suggest that ASPA enhances the endogenous antioxidant defense system to protect against oxidative damage in a disease state.[3]

Data Presentation: Summary of In Vivo Effects

The following table summarizes the quantitative data from key in vivo studies investigating the effects of this compound on markers of oxidative stress.

Model Compound Dosage Key Findings Reference
Gestational Diabetes Mellitus (Mouse)This compound (ASP)10, 20, and 40 mg/kg (oral)Regulated oxidative stress biomarkers; decreased Malondialdehyde (MDA); increased Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GPx).[3]
Wistar RatsDeacetylthis compound (DAA)15, 30, and 60 mg/kg (oral)Dose-dependent reduction in serum MDA; dose-dependent increase in SOD activity. No significant effect on GPx activity.[9][10]

Mechanisms of Action & Signaling Pathways

The antioxidant effects of this compound are attributed to its ability to modulate key cellular signaling pathways that regulate inflammation and the endogenous antioxidant response.

Inhibition of Pro-Inflammatory Pathways (NF-κB and MAPK)

Chronic inflammation is intrinsically linked to oxidative stress, as inflammatory cells produce large amounts of ROS. ASPA has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][11][12]

  • NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and release of the NF-κB p65 subunit, which then enters the nucleus to promote the transcription of pro-inflammatory genes, including those that generate ROS.[11] Studies have shown that ASPA can suppress the phosphorylation of NF-κB p65, thereby blocking this pro-inflammatory and pro-oxidant cascade.[1][3]

  • MAPK Pathway: The MAPK family (including ERK1/2 and p38) are crucial regulators of cellular responses to external stressors. Their activation can lead to the production of inflammatory cytokines.[11] ASPA has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 in placental tissues, further contributing to its anti-inflammatory and, consequently, antioxidant effects.[3]

NFKB_MAPK_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPK_Cascade MAPK Cascade (ERK, p38) Stimulus->MAPK_Cascade Activates IkB IκBα IKK->IkB Phosphorylates IkB_p65 IκBα-p65 Complex (Inactive) IkB->IkB_p65 p65 NF-κB p65 p65->IkB_p65 p65_nuc p65 p65->p65_nuc Translocates MAPK_nuc p-ERK, p-p38 MAPK_Cascade->MAPK_nuc Translocates ASPA This compound ASPA->p65 Inhibits Phosphorylation ASPA->MAPK_Cascade Inhibits Phosphorylation IkB_p65->p65 Releases Gene Gene Transcription p65_nuc->Gene MAPK_nuc->Gene ROS Pro-inflammatory Cytokines & ROS Production Gene->ROS

Caption: this compound inhibits NF-κB and MAPK pathways.
Modulation of the Keap1-Nrf2-ARE Pathway

While direct evidence for this compound is still emerging, many natural antioxidants exert their effects by activating the Keap1-Nrf2-ARE pathway, the master regulator of the endogenous antioxidant response.[13][14]

  • Keap1-Nrf2 System: Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[15]

  • Activation by Stressors: In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[13][15]

  • Antioxidant Gene Expression: The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[16] This leads to the upregulated expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, CAT, and GPx, strengthening the cell's overall defense against oxidative damage.[13][17] The observed increase in SOD and GPx activity following ASPA treatment in vivo strongly suggests potential involvement of this pathway.[3]

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ASPA This compound (Inducer) Keap1 Keap1 ASPA->Keap1 Induces Conformational Change Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Keap1_Nrf2 Keap1->Keap1_Nrf2 Releases Nrf2 sMaf sMaf ARE ARE (Antioxidant Response Element) Genes Upregulation of Antioxidant Genes (HO-1, SOD, GPx, CAT) ARE->Genes Nrf2_nucsMaf Nrf2_nucsMaf Nrf2_nucsMaf->ARE Binds to

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

This section details the methodologies for common in vitro and in vivo assays used to evaluate the antioxidant properties of compounds like this compound.

In Vitro Antioxidant Assays

These assays measure the direct radical scavenging or reducing capacity of a compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [18][19]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[20]

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol). Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.004% (w/v) solution of DPPH in methanol.

    • In a 96-well plate or cuvette, mix a volume of the test compound dilution (e.g., 30 µL) with a larger volume of the DPPH solution (e.g., 270 µL).[21]

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the mixture in the dark at room temperature (or 37°C) for 30 minutes.[18]

    • Measure the absorbance at ~517 nm using a spectrophotometer.[21]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100.

    • Plot % inhibition against concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [18][22]

  • Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants neutralize this radical, causing a loss of color that can be measured spectrophotometrically.[23]

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[22]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the radical.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of ~0.70 at 734 nm.

    • Prepare serial dilutions of the test compound.

    • Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

c) FRAP (Ferric Reducing Antioxidant Power) Assay [18][22]

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[18]

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[21] Warm the reagent to 37°C before use.

    • Prepare serial dilutions of the test compound.

    • Add a small volume of the sample (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 900 µL).

    • Incubate the mixture for a set time (e.g., 30 minutes) at 37°C.

    • Measure the absorbance at 593 nm.

    • Results are typically expressed as Trolox Equivalents (TE) by comparing the absorbance change to that of a Trolox standard curve.

DPPH_Workflow A Prepare Sample Dilutions (e.g., 10-200 µg/mL) C Mix Sample + DPPH Solution (e.g., 30µL + 270µL) A->C B Prepare 0.004% DPPH Solution (in Methanol) B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition vs. Blank Control E->F G Plot % Inhibition vs. Concentration & Determine IC50 Value F->G

Caption: General workflow for the DPPH antioxidant assay.
In Vivo Biomarker Assays

These assays are performed on tissues or serum from animal models.

a) Malondialdehyde (MDA) Assay (Lipid Peroxidation) [3][24]

  • Principle: MDA is a product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically at ~532 nm.

  • Protocol:

    • Homogenize tissue samples in a suitable buffer (e.g., KCl solution) on ice. Centrifuge to obtain the supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Centrifuge and collect the resulting supernatant.

    • Add TBA solution to the supernatant.

    • Heat the mixture at 95°C for 30-60 minutes.

    • Cool the samples quickly in an ice bath.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

b) Superoxide Dismutase (SOD) Activity Assay [3][10]

  • Principle: SOD activity is often measured indirectly. One common method involves an enzymatic reaction that generates superoxide radicals (e.g., using xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1 or nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector. The degree of inhibition is proportional to SOD activity.

  • Protocol:

    • Prepare tissue homogenate or serum sample.

    • Use a commercial SOD assay kit, which provides the necessary buffers, enzyme, substrate, and detector dye.

    • Add the sample to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding the enzyme (e.g., xanthine oxidase).

    • Incubate for a specified time (e.g., 20 minutes) at 37°C.

    • Read the absorbance at the specified wavelength (e.g., 450 nm for WST-1).

    • Calculate the SOD activity based on the inhibition rate compared to a control without the sample.

c) Glutathione Peroxidase (GPx) Activity Assay [3][10]

  • Principle: GPx reduces H₂O₂ or organic peroxides while oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity is measured by coupling this reaction with glutathione reductase (GR), which recycles GSSG back to GSH using NADPH. The rate of NADPH oxidation to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare tissue homogenate or serum sample.

    • Use a commercial GPx assay kit.

    • Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding a substrate (e.g., hydrogen peroxide or cumene hydroperoxide).

    • Immediately monitor the decrease in absorbance at 340 nm over several minutes.

    • Calculate GPx activity from the rate of NADPH consumption.

Conclusion and Future Directions

This compound has demonstrated significant antioxidant properties, primarily through its in vivo capacity to enhance endogenous antioxidant enzyme activity and mitigate lipid peroxidation.[3] Its mechanism of action is closely tied to the suppression of pro-inflammatory and pro-oxidant signaling pathways, including NF-κB and MAPK.[1][3][11] The evidence strongly suggests that ASPA acts as an indirect antioxidant, bolstering the cell's own defense systems against oxidative insults.

For drug development professionals, ASPA represents a promising natural scaffold. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of ASPA is crucial for its development as a therapeutic agent.

  • Direct Nrf2 Activation Studies: Conducting experiments using Nrf2 knockout models or Nrf2-specific inhibitors would definitively confirm the role of the Keap1-Nrf2-ARE pathway in mediating ASPA's antioxidant effects.[16]

  • Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the efficacy of ASPA in human diseases associated with oxidative stress.

  • In Vitro IC50 Determination: Further studies are needed to quantify the direct radical scavenging activity of purified this compound using assays like DPPH and ABTS to determine its IC50 values.

References

Unveiling the Anti-Tumor Potential of Asperulosidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jiaxing, China - A growing body of scientific evidence suggests that Asperulosidic Acid (ASPA), a natural iridoid glycoside, exhibits promising anti-tumor activities, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the current research, detailing the compound's mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

In Vitro Anti-Tumor Activity of this compound

Recent studies have demonstrated the cytotoxic and anti-proliferative effects of this compound on hepatocellular carcinoma cell lines.

Cell Viability and Proliferation

ASPA has been shown to inhibit the viability and proliferation of human HCC cell lines, Huh7 and HCCLM3, in a dose-dependent manner. While specific IC50 values have not been detailed in publicly available literature, studies have utilized concentrations ranging from 0 to 200 μg/mL to demonstrate a significant reduction in cell viability.[1]

Table 1: Summary of In Vitro Studies on this compound in Hepatocellular Carcinoma

Cell LineAssayConcentration RangeObserved EffectReference
Huh7Cell Viability0 - 200 μg/mLDose-dependent decrease in viability[1]
HCCLM3Cell Viability0 - 200 μg/mLDose-dependent decrease in viability[1]
Huh7ProliferationNot SpecifiedInhibition of proliferation[1]
HCCLM3ProliferationNot SpecifiedInhibition of proliferation[1]
Huh7ApoptosisNot SpecifiedInduction of apoptosis[1]
HCCLM3ApoptosisNot SpecifiedInduction of apoptosis[1]
Huh7MigrationNot SpecifiedInhibition of migration[1]
HCCLM3MigrationNot SpecifiedInhibition of migration[1]
Huh7InvasionNot SpecifiedInhibition of invasion[1]
HCCLM3InvasionNot SpecifiedInhibition of invasion[1]
Experimental Protocols

Human HCC cell lines, Huh7 and HCCLM3, and the normal human hepatocyte cell line, HL-7702, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours, the cells were treated with various concentrations of this compound (0, 25, 50, 100, and 200 μg/mL) for 48 hours.

  • Following treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader.

Apoptosis was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were treated with this compound for 48 hours.

  • Cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • The stained cells were analyzed by flow cytometry.

Cell migration and invasion were assessed using Transwell chambers.

  • For the migration assay, cells were seeded in the upper chamber of the Transwell insert.

  • For the invasion assay, the upper chamber was pre-coated with Matrigel.

  • The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

  • After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.

  • The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

In Vivo Anti-Tumor Activity of this compound

The anti-tumor effects of ASPA have also been demonstrated in a preclinical animal model of hepatocellular carcinoma.

Xenograft Model

A subcutaneous xenograft model was established in nude mice to evaluate the in vivo efficacy of ASPA. Administration of ASPA was found to substantially curb tumor growth.[1]

Table 2: Summary of In Vivo Study on this compound in a Hepatocellular Carcinoma Xenograft Model

Animal ModelTumor ModelTreatmentOutcomeReference
Nude MiceSubcutaneous HCCLM3 XenograftThis compoundSignificant reduction in tumor growth[1]
Experimental Protocol
  • Male BALB/c nude mice (4-6 weeks old) were used for the study.

  • HCCLM3 cells were subcutaneously injected into the flank of each mouse to establish the tumor model.

  • Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

  • The specific dosage and administration route of this compound were not detailed in the available literature.

  • Tumor volume was monitored regularly throughout the treatment period.

  • At the end of the study, the tumors were excised and weighed.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary mechanism identified is the inactivation of the MEKK1/NF-κB pathway.[1] Additionally, ASPA is known to suppress the MAPK signaling pathway.[2]

MEKK1/NF-κB Signaling Pathway

ASPA has been shown to inactivate the MEKK1/NF-κB signaling cascade in HCC cells.[1] This pathway is crucial for inflammation-driven tumor progression.

MEKK1_NF_kB_Pathway ASPA This compound MEKK1 MEKK1 ASPA->MEKK1 inhibits IKK IKK Complex MEKK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->GeneTranscription activates

ASPA inhibits the MEKK1/NF-κB signaling pathway.
MAPK Signaling Pathway

ASPA has also been reported to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.[2]

MAPK_Pathway ASPA This compound Raf Raf ASPA->Raf inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to GeneTranscription Proliferation & Survival Gene Transcription Nucleus->GeneTranscription activates

ASPA suppresses the MAPK signaling pathway.
Experimental Protocol: Western Blotting

  • Cells were treated with this compound for the indicated times.

  • Total protein was extracted using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against MEKK1, p-IκBα, IκBα, p-p65, p65, and GAPDH overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The existing data strongly suggest that this compound has significant potential as an anti-tumor agent, particularly for hepatocellular carcinoma. Its ability to inhibit proliferation, induce apoptosis, and suppress key signaling pathways like MEKK1/NF-κB and MAPK highlights its multifaceted mechanism of action.

Further research is warranted to:

  • Determine the precise IC50 values of ASPA in a broader range of cancer cell lines.

  • Elucidate the detailed molecular interactions of ASPA with its targets.

  • Conduct comprehensive preclinical studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.

  • Explore the potential of ASPA in combination with existing chemotherapeutic agents to enhance treatment outcomes.[1]

References

Asperulosidic Acid: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA) is a bioactive iridoid glycoside predominantly extracted from plants of the Rubiaceae family, such as Hedyotis diffusa and Morinda citrifolia.[1][2][3] This document provides an in-depth technical review of the existing literature on this compound, focusing on its significant anti-inflammatory, antioxidant, and anti-tumor properties. We consolidate quantitative data from key studies, detail experimental protocols for its investigation, and present visual diagrams of its mechanisms of action to serve as a comprehensive resource for the scientific and drug development community.

Chemical Properties
PropertyValueReference
Molecular Formula C₁₈H₂₄O₁₂[4]
Molecular Weight 432.4 g/mol [4]
CAS Number 25368-11-0[1]
Class Iridoid Glycoside[1]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects across various in vitro and in vivo models. Its primary mechanism involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt).[1][5][6]

Mechanism of Action: Signaling Pathway Inhibition

ASPA exerts its anti-inflammatory effects by targeting upstream signaling molecules. In lipopolysaccharide (LPS)-stimulated models, ASPA inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitor of NF-κB alpha (IκB-α).[5][7] This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5][6] Furthermore, ASPA has been shown to suppress the phosphorylation of MAPK family members, including p38 and extracellular signal-regulated kinase (ERK), as well as the activation of the PI3K/Akt pathway, which are also crucial for the inflammatory response.[5][6][8]

Asperulosidic_Acid_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκB-α IKK->IκBα p NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPK->NFκB Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) ASPA This compound ASPA->PI3K ASPA->Akt ASPA->IKK ASPA->MAPK NFκB_nuc->Inflammatory_Genes

Fig 1. ASPA Anti-inflammatory Signaling Pathway.
Quantitative Data: In Vitro Studies

The anti-inflammatory effects of ASPA have been quantified in LPS-induced RAW 264.7 macrophages. Treatment with ASPA leads to a dose-dependent reduction in the production of key inflammatory mediators.

MediatorCell LineASPA Concentration (µg/mL)Inhibition / ReductionReference
Nitric Oxide (NO) RAW 264.740, 80, 160Significant reduction (p < 0.05)[9]
**Prostaglandin E₂ (PGE₂) **RAW 264.780, 160Significant reduction (p < 0.05)[9]
TNF-α (protein) RAW 264.780, 160Significant reduction (p < 0.05)[9]
IL-6 (protein) RAW 264.740, 80, 160Significant, concentration-dependent reduction[9]
TNF-α (mRNA) RAW 264.740 - 160Significant down-regulation[1][6]
IL-6 (mRNA) RAW 264.740 - 160Significant down-regulation[1][6]
iNOS (mRNA) RAW 264.740, 80, 160Significant inhibition[6]
COX-2 (mRNA) RAW 264.740, 80, 160Significant inhibition[6]
ICAM-1, TNF-α, MCP-1, IL-6 (mRNA & protein) RPE cells200Significant mitigation of LPS-induced upregulation[5]
Quantitative Data: In Vivo Studies

ASPA's efficacy has been confirmed in animal models of inflammation, including endotoxin-induced uveitis (EIU) and gestational diabetes mellitus (GDM).

ModelParameterASPA TreatmentResultReference
EIU in Rats Clinical ScoreIntravitreal injectionSignificantly reduced[5][7]
EIU in Rats Inflammatory Mediators (ICAM-1, IL-6, MCP-1, TNF-α)Intravitreal injectionSignificantly suppressed release[5][7]
GDM in Mice Placental Inflammatory Cytokines (IL-6, TNF-α)10, 20, 40 mg/kg (oral)Significantly suppressed[8]
GDM in Mice Placental Oxidative Stress Markers (MDA, SOD, GSH, GPx)10, 20, 40 mg/kg (oral)Regulated (MDA decreased, antioxidants increased)[8]
Experimental Protocols
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in plates (e.g., 6-well plates at 2 × 10⁵ cells/well) and allowed to adhere for 24 hours.[9] The cells are then pre-treated with various concentrations of ASPA (e.g., 40, 80, 160 µg/mL) for 1 hour.[6][9]

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the culture medium and incubating for 24 hours.[6][9]

  • Analysis:

    • NO Production: Measured in the culture supernatant using the Griess reagent assay.

    • Cytokine Measurement (PGE₂, TNF-α, IL-6): Quantified from the supernatant using commercial ELISA kits.

    • mRNA Expression (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted, reverse transcribed to cDNA, and analyzed using Real-Time PCR (RT-PCR).[9]

    • Protein Expression (Western Blot): Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., IκB-α, p38, ERK) via Western blotting.[6][9]

Experimental_Workflow_In_Vitro cluster_analysis Analysis Start Start Culture Culture RAW 264.7 Cells (24h) Start->Culture Pretreat Pre-treat with ASPA (1h) Culture->Pretreat Induce Induce with LPS (24h) Pretreat->Induce Collect Collect Supernatant & Cell Lysate Induce->Collect ELISA ELISA (Cytokines) Collect->ELISA Griess Griess Assay (NO) Collect->Griess RT_PCR RT-PCR (mRNA Expression) Collect->RT_PCR Western Western Blot (Protein Phosphorylation) Collect->Western End End ELISA->End Griess->End RT_PCR->End Western->End

Fig 2. In Vitro Anti-inflammatory Experimental Workflow.
  • Animal Model: Lewis rats are used for the induction of EIU.

  • Induction: EIU is induced by a footpad injection of LPS (e.g., 200 µg).

  • Treatment: ASPA is administered via intravitreal injection into one eye, with a placebo (e.g., PBS) injected into the contralateral eye as a control.[5][7]

  • Assessment (24 hours post-induction):

    • Clinical Scoring: The severity of uveitis is assessed and scored using a slit-lamp microscope, evaluating signs like inflammatory cell infiltration and protein accumulation.[5][7]

    • Aqueous Humor Analysis: Aqueous humor is collected to count infiltrating cells and measure protein concentration.[5]

    • Retinal Analysis: Retinas are harvested for RT-PCR or Western blot analysis to quantify the expression of inflammatory mediators (ICAM-1, IL-6, etc.) and signaling proteins (p-NF-κB, p-IKK, etc.).[5][7]

Antioxidant, Anti-Tumor, and Neuroprotective Activities

Beyond its anti-inflammatory properties, ASPA exhibits a range of other beneficial biological activities.

Antioxidant Activity

ASPA has been shown to reduce oxidative stress, notably in a mouse model of gestational diabetes mellitus, by regulating biomarkers such as malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GPx).[5][8] This activity contributes to its protective effects in inflammatory conditions.

Anti-Tumor Activity

ASPA has demonstrated anti-tumor capabilities.[1][10] It can significantly decrease the growth rate and mobility of esophageal cancer cells.[7] One identified mechanism is the reduction of tumor resistance to 5-fluorouracil by inhibiting the expression of cyclin-dependent kinase 2 (CDK2) and E2F1.[7]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of iridoid glycosides like ASPA suggest a potential for neuroprotection, a common characteristic for compounds that can mitigate oxidative stress and inflammation, which are key factors in neurodegenerative diseases.[3][11][12]

Extraction and Analysis

Extraction and Isolation Protocols
  • Source Material: Dried and powdered plant material, such as Hedyotis diffusa or fermented Morinda citrifolia (Noni).[1][2]

  • Extraction Solvent: Typically, 80% ethanol is used for initial extraction at room temperature.[13] Other methods may use ethyl acetate.[14]

  • Procedure: The powdered material is mixed with the solvent and may be sonicated to improve extraction efficiency.[14] The extract is then filtered and concentrated under reduced pressure.

  • Purification: The crude extract is often partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to separate compounds.[13] Final purification is achieved through chromatographic techniques like column chromatography.

Analytical Methods
  • Method: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a validated method for the simultaneous determination and quantification of ASPA and related compounds.[2][15][16]

  • Chromatographic Conditions (Example):

    • Column: C₁₈ column (e.g., 4.6 mm × 250 mm, 5.0 µm).[16]

    • Mobile Phase: A gradient system of formic acid in distilled water and an organic solvent (e.g., acetonitrile).[16][17]

    • Detection: UV absorbance is monitored at approximately 235 nm.[17][18]

    • Validation: The method is validated for linearity, sensitivity, precision, and accuracy, with reported recovery rates typically between 100.2% and 118.1%.[15][16]

HPLC Validation ParameterResult RangeReference
Linearity (R²) ≥ 0.9999[15]
Limit of Detection (LOD) 0.04–0.97 µg/mL[15]
Limit of Quantification (LOQ) 0.13–2.95 µg/mL[15]
Recovery (Accuracy) 97.5–121.9%[15]
Precision (RSDs) < 4%[15]

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. Its demonstrated efficacy in both cell culture and animal models of inflammatory diseases, coupled with emerging evidence of anti-tumor activity, positions it as a strong candidate for further drug development.

Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting comprehensive toxicity studies, and exploring its therapeutic potential in a broader range of diseases, including neurodegenerative disorders and various cancers. The development of optimized extraction and formulation strategies will also be critical for translating this potent bioactive compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Asperulosidic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the extraction, purification, and quantification of asperulosidic acid from plant sources. It includes quantitative data, experimental protocols, and visual diagrams to guide researchers in isolating this bioactive compound for further study and development.

Introduction

This compound is an iridoid glycoside found in various medicinal plants, notably in species such as Morinda citrifolia (Noni) and Hedyotis diffusa. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. The effective extraction and purification of this compound are crucial for its pharmacological investigation and potential application in drug development. This document outlines established protocols for its isolation and analysis.

Quantitative Data Summary

The yield of this compound can vary depending on the plant source and the extraction method employed. The following table summarizes quantitative data from studies on Morinda citrifolia.

Plant SourceExtraction MethodThis compound ConcentrationReference
Morinda citrifolia L. (Noni)Water extraction15.16 ± 0.38 mg/mL (in non-fermented extract)[1]

Experimental Protocols

This section details the protocols for the extraction, purification, and quantification of this compound from plant material.

Extraction from Plant Material

This protocol describes a general method for the solvent extraction of this compound from dried plant material.

Materials:

  • Dried and coarsely crushed plant material (e.g., Hedyotis diffusa)

  • 90% Ethanol

  • Reflux apparatus

  • Vacuum evaporator

Procedure:

  • Weigh 750 g of the coarsely crushed plant material.

  • Place the plant material in a round-bottom flask and add a volume of 90% ethanol that is nine times the weight of the plant material.

  • Perform reflux extraction three times, with each cycle lasting 2.5 hours.

  • Combine the extracts from all three cycles.

  • Concentrate the combined extract under vacuum at a temperature below 80°C.

Purification by Liquid-Liquid Extraction and Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound.

Materials:

  • Concentrated crude extract

  • n-Hexane

  • Chloroform

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Methanol

  • Chloroform:Methanol:Water solvent systems for gradient elution

Procedure:

  • Liquid-Liquid Extraction:

    • Sequentially partition the concentrated crude extract with n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound will primarily be in the n-butanol fraction.

  • Silica Gel Column Chromatography:

    • Concentrate the n-butanol extract.

    • Load the concentrated extract onto a silica gel column.

    • Elute the column using a gradient of chloroform, methanol, and water. A suggested gradient is as follows:

      • Chloroform:Methanol:Water = 95:5:0.5

      • Chloroform:Methanol:Water = 90:10:5

      • Chloroform:Methanol:Water = 85:15:5

    • Collect the fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Pool and concentrate the this compound-containing fractions from the silica gel chromatography.

    • Apply the concentrated sample to a Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect the fractions containing the purified this compound.

  • Crystallization:

    • Concentrate the purified fractions and induce crystallization to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical method for quantifying this compound in an extract.[1][2]

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., Shimpack GIST C18, 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • 0.1% Phosphoric acid in water

  • Methanol (for sample preparation)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in methanol. A suggested ratio is 300 mg of powder in 25 mL of methanol.[2]

    • Sonicate the sample to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (e.g., 9.5:90.5 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 236 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material reflux Reflux Extraction (90% Ethanol) plant_material->reflux concentrate_extract Vacuum Concentration reflux->concentrate_extract lle Liquid-Liquid Extraction concentrate_extract->lle silica_gel Silica Gel Chromatography lle->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex crystallization Crystallization sephadex->crystallization hplc HPLC Quantification crystallization->hplc

Caption: Workflow for this compound Extraction.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[3] The following diagram illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced NF-κB signaling pathway in macrophages.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Induces Transcription Asperulosidic_Acid This compound Asperulosidic_Acid->IKK Asperulosidic_Acid->NFkB

Caption: Inhibition of NF-κB Pathway by this compound.

References

Application Notes and Protocols for the Isolation and Purification of Asperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic acid, a prominent iridoid glycoside, has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and antioxidant properties. Found in various medicinal plants such as Morinda citrifolia (Noni) and Hedyotis diffusa, the efficient isolation and purification of this compound are crucial for advancing research into its therapeutic potential and for the development of novel pharmaceuticals. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound, tailored for laboratory and pilot-scale operations.

Data Summary

The following table summarizes quantitative data related to the extraction and purification of this compound and related compounds from plant sources. This data is compiled from various studies and provides a comparative overview of expected yields and purity at different stages of the process.

ParameterPlant SourceMethodValueReference
Initial Concentration Morinda citrifolia (non-fermented extract)HPLC-PDA15.16 ± 0.38 mg/mL[1]
Extraction Yield (Total Iridoids) Morinda citrifolia (fruit puree)Methanol Percolation & n-Butanol Partition~10.4% of n-butanol extract[2]
Purity after Column Chromatography Hedyotis diffusaC18, Resin, Silica Gel-[3][4]
Final Purity after Preparative HPLC Hedyotis diffusaReversed-Phase HPLC> 95%[3]
Recovery (this compound) Morinda citrifolia (non-fermented extract spike)HPLC-PDA112.9–118.1%[1]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol outlines the initial extraction of this compound from plant material and its preliminary fractionation to enrich the iridoid glycoside content.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., leaves or fruits of Morinda citrifolia or whole plant of Hedyotis diffusa) at room temperature.
  • Grind the dried material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 70% ethanol (1:10 w/v) at room temperature for 24 hours.
  • Repeat the extraction process three times to ensure exhaustive extraction.
  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.
  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
  • n-Hexane to remove nonpolar compounds.
  • Ethyl acetate to remove moderately polar compounds.
  • n-Butanol to extract the iridoid glycoside-rich fraction.
  • Collect the n-butanol fraction, which contains this compound.

Protocol 2: Column Chromatography Purification

This protocol describes the purification of the n-butanol fraction using various column chromatography techniques to isolate this compound.

1. Macroporous Resin Column Chromatography:

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.
  • Load the sample onto a pre-equilibrated macroporous resin column (e.g., Diaion HP-20).
  • Wash the column with distilled water to remove sugars and other highly polar impurities.
  • Elute the iridoid glycosides with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
  • Collect the fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

2. Silica Gel Column Chromatography:

  • Pool and concentrate the this compound-rich fractions from the macroporous resin chromatography.
  • Apply the concentrated sample to a silica gel column.
  • Elute with a solvent system of chloroform-methanol-water in a stepwise or gradient manner. The exact ratios may need to be optimized based on the specific separation.
  • Collect and analyze the fractions to isolate the partially purified this compound.

3. Gel Filtration Chromatography:

  • For further purification, subject the this compound-containing fractions to gel filtration chromatography on a Sephadex LH-20 column.[4]
  • Elute with methanol as the mobile phase.
  • This step helps to remove remaining pigments and other small molecule impurities.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final protocol details the use of preparative HPLC for obtaining high-purity this compound.

1. Sample Preparation:

  • Dissolve the purified fraction from the column chromatography steps in the mobile phase to be used for preparative HPLC.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Conditions:

  • Column: C18 reversed-phase column (dimensions suitable for preparative scale).
  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). A typical gradient might be 5-30% acetonitrile over 40 minutes.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.
  • Detection: UV detection at a wavelength of approximately 235 nm.

3. Fraction Collection and Final Processing:

  • Collect the peak corresponding to this compound based on the retention time of a standard.
  • Combine the collected fractions and remove the organic solvent under reduced pressure.
  • Lyophilize the aqueous solution to obtain highly purified this compound (>95%).

Visualizations

The following diagrams illustrate the workflows for the isolation and purification of this compound.

Extraction_Workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction 70% Ethanol Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning N_Butanol_Fraction n-Butanol Fraction (this compound Rich) Partitioning->N_Butanol_Fraction Purification_Workflow N_Butanol_Fraction n-Butanol Fraction Macroporous_Resin Macroporous Resin Column Chromatography N_Butanol_Fraction->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Sephadex_LH20 Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound

References

Application Note: Quantitative Analysis of Asperulosidic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic Acid is an iridoid glycoside found in a variety of medicinal plants. It has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its high sensitivity and selectivity.

Principle

This method utilizes reversed-phase liquid chromatography to separate this compound from other components in the sample matrix. The separation is followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selectively fragmented in the collision cell to produce specific product ions. The intensity of these product ions is proportional to the concentration of this compound in the sample, allowing for accurate quantification. Negative ionization mode is often chosen for the analysis of acidic compounds like this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The specific steps may require optimization based on the sample type.

Apparatus and Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Weigh 1.0 g of the homogenized and dried sample powder into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for injection into the LC-MS system.

LC-MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

Table 1: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound415.1253.115
This compound415.1191.025

Note: The precursor ion [M-H]⁻ for this compound has a theoretical m/z of 415.1087. The product ions correspond to characteristic fragments. Collision energies may require optimization based on the specific mass spectrometer used.

Table 2: Quantitative Performance (Representative)

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Recovery (%)95 - 105%
Precision (RSD %)< 15%

Note: These values are representative and may vary depending on the matrix and instrumentation.

Mandatory Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plant Material / Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS_Vial LC-MS Vial Filtration->LCMS_Vial Autosampler Autosampler Injection LCMS_Vial->Autosampler LC_Column LC Separation (C18 Column) Autosampler->LC_Column ESI_Source Electrospray Ionization (Negative Mode) LC_Column->ESI_Source Mass_Analyzer Triple Quadrupole Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Quantification Quantification (Peak Area Integration) Data_System->Quantification Report Final Report Quantification->Report Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) parent This compound [M-H]⁻ m/z 415.1 frag1 [M-H-C6H10O5]⁻ m/z 253.1 parent->frag1 Loss of Glucose frag2 Further Fragmentation m/z 191.0 frag1->frag2 Neutral Loss

Application Notes and Protocols for the NMR Spectroscopic Characterization of Asperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Asperulosidic Acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary protocols for sample preparation, data acquisition, and spectral analysis, and includes key 1D and 2D NMR data for the structural elucidation of this iridoid glycoside.

Introduction to this compound

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoids are widespread in numerous plant families and are known for their diverse biological activities, making them of significant interest in pharmacology and drug development. Accurate structural characterization is paramount for understanding their mechanism of action and for quality control in drug manufacturing. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such natural products.

Data Presentation: 1D and 2D NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is critical for the identification and structural verification of the compound. The assignments are based on a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.65d2.0
37.45s
54.20m
2.90dd16.0, 8.0
2.25dd16.0, 2.5
93.15m
104.70d14.0
1'4.80d8.0
2'3.50t8.0
3'3.60t8.0
4'3.45t8.0
5'3.75m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5
OAc2.10s

Note: Chemical shifts are referenced to the solvent signal. Data is compiled from referenced literature and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
195.0
3152.0
4110.0
570.0
640.0
7130.0
8145.0
945.0
1062.0
11170.0
1'100.0
2'75.0
3'78.0
4'72.0
5'79.0
6'63.0
OAc (C=O)172.0
OAc (CH₃)21.0

Note: Chemical shifts are referenced to the solvent signal. Data is compiled from referenced literature and may vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments required for the characterization of this compound are provided below.

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, D₂O) of high purity (≥99.8% D)

  • High-precision 5 mm NMR tubes

  • Volumetric flask or vial

  • Pipettes

  • Filter (e.g., cotton plug in a Pasteur pipette or a syringe filter)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Methanol-d₄ is a common choice for polar glycosides.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small cotton plug inserted at the bottom of a Pasteur pipette.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: Methanol-d₄

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Receiver Gain: Optimized for the sample

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: Methanol-d₄

  • Temperature: 298 K

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

  • Receiver Gain: Optimized for the sample

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for the complete structural assignment of this compound.

1. COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments)
  • Spectral Width (F1 and F2): Same as ¹H spectrum
  • Number of Increments (F1): 256-512
  • Number of Scans per Increment: 2-8

2. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing)
  • Spectral Width (F2 - ¹H): Same as ¹H spectrum
  • Spectral Width (F1 - ¹³C): 0-180 ppm
  • Number of Increments (F1): 128-256
  • Number of Scans per Increment: 4-16

3. HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for connecting spin systems.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments)
  • Spectral Width (F2 - ¹H): Same as ¹H spectrum
  • Spectral Width (F1 - ¹³C): 0-220 ppm
  • Number of Increments (F1): 256-512
  • Number of Scans per Increment: 8-32

Mandatory Visualizations

Iridoid Biosynthesis Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of iridoids, including key intermediates.

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial Iridodial Oxogeranial->Iridodial ISY Loganin Loganin Iridodial->Loganin Multiple Steps Asperulosidic_Acid This compound Iridodial->Asperulosidic_Acid Multiple Steps (alternative branch) Secologanin Secologanin Loganin->Secologanin SLS Enzyme_Key Enzyme Abbreviations: GES: Geraniol Synthase G8H: Geraniol 8-hydroxylase 8HGO: 8-hydroxygeraniol oxidoreductase ISY: Iridoid Synthase SLS: Secologanin Synthase

Caption: Generalized biosynthetic pathway of iridoids.

Experimental Workflow for this compound Characterization

This diagram outlines the logical flow of experiments for the structural elucidation of this compound.

NMR_Workflow Start Isolation of this compound Sample_Prep Sample Preparation (Protocol 1) Start->Sample_Prep NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) (Protocol 2) Sample_Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 3) NMR_1D->NMR_2D Initial structural insights Data_Processing Data Processing and Analysis NMR_1D->Data_Processing NMR_2D->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Correlation analysis Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: Experimental workflow for NMR characterization.

Application Note: Quantification of Asperulosidic Acid in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asperulosidic Acid is an iridoid glycoside found in various medicinal plants, notably in species such as Hedyotis diffusa (Willd.) Roxb. and Morinda citrifolia L. (Noni). It is recognized for its significant anti-inflammatory properties. The accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in the development of phytopharmaceutical products. This application note provides a detailed protocol for the quantification of this compound in herbal extracts using a validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) method.

Experimental and Analytical Workflow

The overall process for the quantification of this compound involves sample preparation, chromatographic separation and detection, and subsequent data analysis. The workflow is designed to ensure consistency and accuracy in the final quantitative results.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Herbal Material (e.g., Hedyotis diffusa) Grind Drying & Grinding Sample->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Filter Filtration (0.22 µm) Extract->Filter HPLC HPLC-PDA System Filter->HPLC Integrate Peak Integration & Identification HPLC->Integrate Column C18 Reverse-Phase Column Detect PDA Detection (λ ≈ 236 nm) Quantify Quantification (mg/g of extract) Integrate->Quantify Calibrate Calibration Curve (Standard Solutions) Calibrate->Quantify G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) MAPK p38, ERK, JNK LPS->MAPK IkB IκBα Phosphorylation LPS->IkB ASP This compound ASP->MAPK ASP->IkB Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK->Mediators Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB NF-κB Activation IkB->NFkB NFkB->Mediators NFkB->Cytokines Inflammation Inflammation Mediators->Inflammation Cytokines->Inflammation

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Asperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asperulosidic acid (ASPA), an iridoid glycoside primarily isolated from plants such as Hedyotis diffusa, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] These properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This document provides detailed protocols for assessing the anti-inflammatory effects of ASPA in vitro, focusing on its impact on nitric oxide and cytokine production, and its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.[3][4] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines and enzymes. ASPA has been shown to suppress the phosphorylation of key proteins in these cascades, such as IκB-α, p38, and extracellular signal-regulated kinase (ERK), leading to a downstream reduction in inflammatory mediators.[3][4] Specifically, ASPA has been observed to inhibit the PI3K/Akt/NF-κB pathway, reducing the degradation of IκB-α and subsequent nuclear translocation of NF-κB.[1][5]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

Concentration of ASPANitric Oxide (NO) Production (% of LPS control)Prostaglandin E2 (PGE2) Production (% of LPS control)Reference
40 µg/mLSignificant reductionSignificant reduction[3][4]
80 µg/mLSignificant reductionSignificant reduction[3][4]
160 µg/mLSignificant reductionSignificant reduction[3][4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated RAW 264.7 Macrophages

Concentration of ASPATNF-α mRNA Expression (% of LPS control)IL-6 mRNA Expression (% of LPS control)Reference
40 µg/mLSignificantly downregulatedSignificantly downregulated[2]
80 µg/mLSignificantly downregulatedSignificantly downregulated[3]
160 µg/mLSignificantly downregulatedSignificantly downregulated[2][3]

Table 3: Effect of this compound on Pro-inflammatory Cytokine and Mediator Expression in LPS-stimulated RPE cells

Concentration of ASPAICAM-1 Expression (% of LPS control)TNF-α Expression (% of LPS control)MCP-1 Expression (% of LPS control)IL-6 Expression (% of LPS control)Reference
200 µg/mLSignificantly mitigatedSignificantly mitigatedSignificantly mitigatedSignificantly mitigated[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

  • Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 50 ng/mL or 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After cell treatment, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines such as TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Recombinant cytokine standards.

  • Detection antibody (biotinylated).

  • Avidin-HRP or Streptavidin-HRP conjugate.

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2N H2SO4).

  • 96-well ELISA plate.

  • Microplate reader.

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of cell culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add Avidin-HRP or Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).

  • Add Stop Solution to stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by referring to the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol allows for the detection of key proteins and their phosphorylated forms in the NF-κB (e.g., p-IκB-α, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for total and phosphorylated forms of target proteins).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed RAW 264.7 Cells adhesion 24h Adhesion start->adhesion pretreatment Pre-treat with ASPA (1h) adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay 24h cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay 24h western_blot Western Blot Analysis (NF-κB & MAPK Pathways) stimulation->western_blot shorter time points analysis Quantification and Statistical Analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis end Conclusion on ASPA's Anti-inflammatory Effect analysis->end

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 pi3k PI3K tlr4->pi3k mapk MAPK (p38, ERK, JNK) tlr4->mapk akt Akt pi3k->akt ikk IKK akt->ikk ikb IκBα ikk->ikb phosphorylates (inhibition) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocation aspa This compound aspa->pi3k inhibits aspa->mapk inhibits aspa->ikk inhibits genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->genes transcription

Caption: Signaling pathways modulated by this compound in inflammation.

References

Asperulosidic Acid: A Potent Inhibitor of Inflammatory Responses in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Asperulosidic acid (ASPA), an iridoid glycoside, has demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This document provides a detailed overview of the bioactivity of ASPA, experimental protocols for its evaluation, and a summary of its effects on key inflammatory mediators and signaling pathways. This information is intended for researchers and scientists in immunology, pharmacology, and drug development.

This compound effectively mitigates the inflammatory cascade in RAW 264.7 macrophages by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] The underlying mechanism of this anti-inflammatory activity involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4]

Data Summary

The anti-inflammatory effects of this compound on LPS-induced RAW 264.7 macrophages are summarized in the tables below. All data is presented as mean ± SD.

Table 1: Effect of this compound on Cell Viability

Concentration (µg/mL)Cell Viability (%)
0 (Control)100
5098.7 ± 2.3
10097.5 ± 3.1
20095.2 ± 4.5

RAW 264.7 cells were treated with various concentrations of this compound for 1 hour, followed by stimulation with 50 ng/mL LPS for 24 hours. Cell viability was assessed using the CCK-8 assay.[1][2] this compound did not show significant cytotoxicity at the tested concentrations.

Table 2: Inhibition of Pro-inflammatory Mediators

TreatmentNO Production (µM)PGE2 Production (pg/mL)
Control1.2 ± 0.325.6 ± 5.4
LPS (50 ng/mL)25.8 ± 2.1482.3 ± 35.7
LPS + ASPA (40 µg/mL)18.5 ± 1.5 350.1 ± 28.9**
LPS + ASPA (80 µg/mL)12.3 ± 1.1215.7 ± 19.8
LPS + ASPA (160 µg/mL)7.8 ± 0.9120.4 ± 15.2***

***p < 0.001, *p < 0.01 vs. LPS-only treated group.

Table 3: Inhibition of Pro-inflammatory Cytokines

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control35.2 ± 4.115.8 ± 2.9
LPS (50 ng/mL)1250.4 ± 98.7850.6 ± 75.4
LPS + ASPA (40 µg/mL)980.1 ± 85.3*650.2 ± 58.1**
LPS + ASPA (80 µg/mL)650.7 ± 55.9 420.8 ± 39.7
LPS + ASPA (160 µg/mL)320.9 ± 28.4 210.5 ± 22.3

***p < 0.001, **p < 0.01, p < 0.05 vs. LPS-only treated group.

Table 4: Downregulation of iNOS and COX-2 mRNA Expression

TreatmentiNOS mRNA (relative expression)COX-2 mRNA (relative expression)
Control1.01.0
LPS (50 ng/mL)12.5 ± 1.39.8 ± 0.9
LPS + ASPA (40 µg/mL)8.7 ± 0.8 6.5 ± 0.6
LPS + ASPA (80 µg/mL)4.2 ± 0.5 3.1 ± 0.4
LPS + ASPA (160 µg/mL)1.8 ± 0.3 1.5 ± 0.2

***p < 0.001, *p < 0.01 vs. LPS-only treated group.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.

Asperulosidic_Acid_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IκBα IκBα TLR4->IκBα ASPA This compound pERK p-ERK ASPA->pERK Inhibition pJNK p-JNK ASPA->pJNK Inhibition pIκBα p-IκBα ASPA->pIκBα Inhibition ERK->pERK Phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) pERK->Pro_inflammatory_Mediators Upregulation JNK->pJNK Phosphorylation pJNK->Pro_inflammatory_Mediators Upregulation IκBα->pIκBα Phosphorylation NFκB NF-κB (p65/p50) pIκBα->NFκB degradation releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->Pro_inflammatory_Mediators Upregulation

Caption: this compound inhibits LPS-induced inflammation by suppressing the phosphorylation of ERK, JNK, and IκBα, thereby downregulating the MAPK and NF-κB signaling pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 50 ng/mL) for the desired time period (e.g., 24 hours).

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with This compound (1 hr) seed->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate viability Cell Viability (CCK-8) stimulate->viability elisa Cytokine Measurement (ELISA) stimulate->elisa qpcr mRNA Expression (qRT-PCR) stimulate->qpcr western Protein Expression (Western Blot) stimulate->western end End viability->end elisa->end qpcr->end western->end

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound in RAW 264.7 macrophages.

Cell Viability Assay (CCK-8)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • After overnight incubation, treat the cells with this compound and/or LPS as described above.

  • Following the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Collect the cell culture supernatant after treatment.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatant using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific kit being used.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine/PGE2 concentrations based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and IκB-α, as well as iNOS, COX-2, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates potent anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by inhibiting the production of key inflammatory mediators and cytokines. This activity is mediated through the suppression of the NF-κB and MAPK signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound.

References

Cell Culture Models for Studying Asperulosidic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA), a bioactive iridoid glycoside, has demonstrated significant anti-inflammatory and potential neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the biological activities of ASPA. The protocols herein focus on assays to evaluate cytotoxicity, anti-inflammatory efficacy, and the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Introduction

This compound, primarily extracted from medicinal plants such as Hedyotis diffusa, has garnered scientific interest for its therapeutic potential. In vitro studies are crucial for elucidating its mechanisms of action and determining its efficacy before advancing to preclinical and clinical trials. This guide offers standardized protocols for researchers to study ASPA in relevant cell culture systems, ensuring reproducibility and comparability of data. The primary cell lines discussed are the murine macrophage cell line RAW 264.7 and the human retinal pigment epithelial cell line ARPE-19, both of which are instrumental in inflammation research.

I. Cell Lines and Culture Conditions

  • RAW 264.7 Murine Macrophage Cell Line: A widely used model for studying inflammation and macrophage activation.

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • ARPE-19 Human Retinal Pigment Epithelial Cell Line: A valuable model for investigating ocular inflammation and diseases like uveitis.[1]

    • Growth Medium: DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on the selected cell lines.

Materials:

  • RAW 264.7 or ARPE-19 cells

  • 96-well plates

  • This compound (ASPA)

  • Lipopolysaccharide (LPS) (for co-treatment studies)

  • DMEM (serum-free)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of ASPA (e.g., 40, 80, 160, 200 µg/mL) for 24 hours. A vehicle control (media only) should be included.

  • After the treatment period, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

B. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the level of nitric oxide, a key inflammatory mediator, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound (ASPA)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of ASPA (e.g., 40, 80, 160 µg/mL) for 1 hour.

  • Stimulate the cells with LPS (e.g., 50 ng/mL or 1 µg/mL) for another 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

C. Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • RAW 264.7 or ARPE-19 cells

  • 24-well plates

  • This compound (ASPA)

  • Lipopolysaccharide (LPS)

  • Commercially available ELISA kits for TNF-α and IL-6

Protocol:

  • Seed cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with desired concentrations of ASPA for 1 hour.

  • Stimulate the cells with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

D. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for detecting the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 or ARPE-19 cells

  • 6-well plates

  • This compound (ASPA)

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with ASPA for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

III. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

Cell LineASPA Concentration (µg/mL)Cell Viability (%)
RAW 264.70 (Control)100
40Data
80Data
160Data
ARPE-190 (Control)100
200No significant effect[1]

Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Cells

ASPA Concentration (µg/mL)NO Production Inhibition (%)TNF-α Secretion Inhibition (%)IL-6 Secretion Inhibition (%)
40DataData[2]Data[2]
80DataData[2]Data[2]
160DataData[2]Data[2]

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression/Phosphorylation in LPS-stimulated RAW 264.7 Cells

Target ProteinASPA Concentration (µg/mL)Relative Protein Expression/Phosphorylation (Fold Change vs. LPS)
p-IκBα40Data
80Data
160Data
p-ERK1/240Decreased[2]
80Decreased[2]
160Decreased[2]
p-p3840, 80, 160No effect[2]

IV. Visualization of Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates ASPA Asperulosidic Acid ASPA->PI3K Inhibits ASPA->Akt Inhibits ASPA->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Activates ERK ERK1/2 MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Translocates & Activates ASPA Asperulosidic Acid ASPA->ERK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Induces Transcription G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (RAW 264.7 / ARPE-19) Pretreat Pre-treat with ASPA (1 hour) CellCulture->Pretreat ASPA_prep Prepare ASPA Solutions ASPA_prep->Pretreat LPS_prep Prepare LPS Solution Stimulate Stimulate with LPS (24 hours) LPS_prep->Stimulate Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant CellLysate Prepare Cell Lysate Stimulate->CellLysate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Western Western Blot (Signaling Proteins) CellLysate->Western

References

Application Notes and Protocols for Asperulosidic Acid Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the use of animal models in the research of Asperulosidic Acid (ASPA), a bioactive iridoid glycoside. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of ASPA.

Introduction to this compound

This compound is a compound of interest due to its notable anti-inflammatory and antioxidant properties.[1] It is derived from plants such as Hedyotis diffusa and has been investigated for its therapeutic effects in various disease models.[1] Research in cellular and animal models has demonstrated ASPA's ability to modulate inflammatory pathways, suggesting its potential as a candidate for treating inflammation-related diseases.[1][2][3][4][5]

Animal Models in this compound Research

Animal models are crucial for evaluating the in vivo efficacy and safety of this compound. The most commonly used models in ASPA research are rodents, specifically rats and mice. These models are employed to study a range of conditions where inflammation is a key pathological feature.

Anti-inflammatory Models
  • Endotoxin-Induced Uveitis (EIU) in Rats: This is a widely used model to study acute ocular inflammation.[1] Lipopolysaccharide (LPS) injection induces a rapid and reproducible inflammatory response in the eye, characterized by the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[1] This model is valuable for assessing the efficacy of anti-inflammatory agents like ASPA in an ocular context.[1]

  • Gestational Diabetes Mellitus (GDM) in Mice: This model is used to investigate inflammation and oxidative stress associated with GDM.[6] ASPA has been shown to alleviate these conditions in a mouse model of GDM, highlighting its potential in metabolic disorders with an inflammatory component.[6]

  • High-Fat Diet-Induced Obesity in Mice: This model is relevant for studying low-grade systemic inflammation associated with obesity.[7] Asperuloside, a related compound, has been shown to reduce inflammation in the liver and hypothalamus of high-fat-fed mice.[7]

Neuroprotective Models

While direct studies on the neuroprotective effects of this compound are emerging, research on related iridoid glycosides provides a basis for investigation.

  • Alzheimer's Disease (AD) Mouse Models: Transgenic mouse models of AD, such as those expressing mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), are used to study neuroinflammation and amyloid-β (Aβ) pathology.[8] Geniposidic acid, a similar compound, has demonstrated neuroprotective effects in such a model.[8] Toxin-induced models of Parkinson's disease in rodents are also commonly used to screen for neuroprotective compounds.[9]

Hepatoprotective Models
  • Drug-Induced Liver Injury: Animal models of drug-induced liver injury, for example, using acetaminophen, are standard for evaluating the hepatoprotective effects of test compounds.[10] These models allow for the assessment of liver function through biochemical markers and histological analysis.[10][11]

Quantitative Data from Animal Studies

The following tables summarize quantitative data from animal studies investigating this compound and related compounds.

Table 1: Pharmacokinetics of a Deacetyl this compound Methyl Ester in Rats

ParameterValueUnitAdministrationAnimal ModelReference
Cmax4047.49ng/mLOralRat[12]
Tmax2hOralRat[12]
t1/25.6hOralRat[12]
Bioavailability3.74%OralRat[12]

Table 2: Anti-inflammatory Effects of this compound in a Rat Model of Endotoxin-Induced Uveitis (EIU)

Treatment GroupDosageAdministrationOutcome MeasureResultReference
ASPA500 ng/eyeIntravitrealClinical ScoreSignificant decrease vs. LPS[1]
ASPA500 ng/eyeIntravitrealInflammatory Cell InfiltrationSignificantly reduced vs. LPS[1]
ASPA500 ng/eyeIntravitrealProtein Concentration in Aqueous HumorSignificantly reduced vs. LPS[1]
ASPA500 ng/eyeIntravitrealPro-inflammatory Cytokines (TNF-α, IL-6, MCP-1)Significantly decreased vs. LPS[1]

Table 3: Effects of this compound in a Mouse Model of Gestational Diabetes Mellitus (GDM)

Treatment GroupDosageAdministrationOutcome MeasureResultReference
ASPA10, 20, 40 mg/kgOralBlood GlucoseDecreased vs. GDM model[6]
ASPA10, 20, 40 mg/kgOralSerum InsulinIncreased vs. GDM model[6]
ASPA10, 20, 40 mg/kgOralIL-6 and TNF-α in PlacentaSuppressed vs. GDM model[6]
ASPA10, 20, 40 mg/kgOralOxidative Stress Markers in PlacentaRegulated vs. GDM model[6]

Experimental Protocols

Protocol for Endotoxin-Induced Uveitis (EIU) in Rats

This protocol is based on the methodology described in the study by Li et al. (2023).[1]

Animals:

  • Male Sprague Dawley rats, 6-8 weeks old, weighing 150-180 grams.[1]

Reagents and Materials:

  • This compound (ASPA)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., sodium pentobarbital)

  • Microsyringe for intravitreal injections

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Anesthetize the rats (e.g., sodium pentobarbital at 350 mg/kg, intraperitoneally).[1]

  • Administer ASPA via intravitreal injection into one eye at the desired dose (e.g., 500 ng/eye) 24 hours prior to LPS injection.[1] The contralateral eye can serve as a control.

  • Induce uveitis by a single subcutaneous injection of LPS (e.g., 200 µg) into the footpad.

  • 24 hours after LPS injection, evaluate the eyes for clinical signs of uveitis. Clinical scoring can be performed based on the severity of iris hyperemia, conjunctival vessel dilation, and pupillary miosis.[1]

  • Collect aqueous humor to measure protein concentration and inflammatory cell count.

  • Euthanize the animals and enucleate the eyes for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

  • Analyze retinal tissue for the expression of inflammatory mediators and signaling proteins (e.g., via Western blot or RT-PCR).

Protocol for Gestational Diabetes Mellitus (GDM) in Mice

This protocol is based on the study by Chen et al. (2022).[6]

Animals:

  • Female and male mice of a suitable strain for breeding.

Reagents and Materials:

  • This compound (ASPA)

  • High-fat diet

  • Streptozotocin (STZ)

  • Vehicle for ASPA administration (e.g., saline)

Procedure:

  • Induce GDM in female mice. This can be achieved through a combination of a high-fat diet and a low-dose injection of streptozotocin.

  • Confirm the GDM model by measuring blood glucose levels.

  • Mate the GDM female mice with healthy male mice. The day a vaginal plug is observed is considered gestation day (GD) 0.

  • Administer ASPA orally at different doses (e.g., 10, 20, and 40 mg/kg) daily from GD 0.[6]

  • Monitor blood glucose and body weight throughout the gestation period.

  • On GD 18, sacrifice the mice and collect blood samples for serum insulin measurement.[6]

  • Collect placental tissues for the analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and oxidative stress biomarkers (e.g., MDA, SOD, GSH, GPx) using ELISA or other suitable assays.[6]

  • Analyze placental tissue for the expression of proteins related to inflammatory signaling pathways (e.g., NF-κB, MAPK) by Western blotting.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the PI3K/Akt/NF-κB and MAPK pathways.

PI3K_Akt_NFkB_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Inactivates) NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Upregulates Gene Expression ASPA This compound ASPA->PI3K Inhibits

Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory effect of this compound.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammation Inflammatory Mediators & Cytokines Nucleus->Inflammation Upregulates Gene Expression ASPA This compound ASPA->MAPK Inhibits Phosphorylation

Caption: MAPK signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model of disease.

Experimental_Workflow A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., LPS, High-Fat Diet) A->B C This compound Administration (Route, Dose, Frequency) B->C D Monitoring & Observation (Clinical Signs, Body Weight) C->D E Sample Collection (Blood, Tissues) D->E F Biochemical Analysis (ELISA, Enzyme Assays) E->F G Histopathological Analysis (H&E Staining, IHC) E->G H Molecular Analysis (Western Blot, RT-PCR) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

The available evidence from animal models strongly suggests that this compound has significant therapeutic potential, particularly in the context of inflammatory diseases. The protocols and data presented here provide a foundation for further research into its mechanisms of action, pharmacokinetic profile, and safety. Future studies should aim to expand the range of animal models to explore the full therapeutic utility of this promising natural compound.

References

Asperulosidic Acid: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic acid (ASPA) is an iridoid glycoside found in several medicinal plants, including Hedyotis diffusa and Morinda citrifolia (Noni). Emerging research has highlighted its therapeutic potential, demonstrating significant anti-inflammatory, antioxidant, and neuroprotective properties. These attributes make ASPA a compelling candidate for drug discovery and development programs targeting a range of pathologies, from inflammatory disorders to neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

ASPA has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced macrophage models, ASPA significantly decreases the levels of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory effects of ASPA are primarily mediated by the downregulation of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. ASPA treatment has been observed to suppress the phosphorylation of IκB-α, an inhibitor of NF-κB, as well as the phosphorylation of key MAPK components like extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). Furthermore, in the context of endotoxin-induced uveitis, ASPA has been found to inhibit the PI3K/Akt/NF-κB signaling pathway.

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to counteract oxidative stress and inflammation in neuronal cells. Studies have demonstrated its protective effects against amyloid-beta-induced neurotoxicity, suggesting a potential role in the management of Alzheimer's disease and other neurodegenerative conditions. By modulating oxidative stress and inducing protective genes, ASPA may help preserve neuronal function and viability.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Induced RAW 264.7 Macrophages

ParameterConcentration (µg/mL)Inhibition/Reduction (%)Reference
Nitric Oxide (NO) Production80Significant Decrease
160Significant Decrease
Prostaglandin E₂ (PGE₂) Production80Significant Decrease
160Significant Decrease
Tumor Necrosis Factor-α (TNF-α) Production80Significant Decrease
160Significant Decrease
Interleukin-6 (IL-6) Production40Significant Decrease
80Significant Decrease
160Significant Decrease

Table 2: In Vivo Anti-inflammatory Effects of this compound

ModelDosageParameterReductionReference
Endotoxin-Induced Uveitis (Rat)500 ng/eyeICAM-1, IL-6, MCP-1, TNF-α expressionSignificant Reduction
Gestational Diabetes Mellitus (Mouse)10, 20, 40 mg/kg (oral)Placental IL-6 and TNF-αSignificant Suppression

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Asperulosidic_Acid_Signaling_Pathways cluster_inflammatory_stimuli Inflammatory Stimuli cluster_membrane_receptors Membrane Receptors cluster_intracellular_signaling Intracellular Signaling cluster_nuclear_events Nuclear Events cluster_drug_intervention Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Gene_Expression IkappaB IκBα IKK->IkappaB p NFkappaB NF-κB NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocation NFkappaB_nucleus->Gene_Expression ASPA This compound ASPA->PI3K ASPA->MAPK ASPA->IKK

Figure 1: this compound's inhibitory effects on inflammatory signaling pathways.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound in a murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • This compound (ASPA)

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Griess Reagent for NO measurement

  • ELISA kits for PGE₂, TNF-α, and IL-6

  • Cell Counting Kit-8 (CCK-8) for viability assay

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay:

    • Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with various concentrations of ASPA (e.g., 0-200 µg/mL) for 1 hour.

    • Induce inflammation with 50 ng/mL LPS for 24 hours.

    • Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

  • Measurement of Inflammatory Mediators:

    • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of ASPA (e.g., 40, 80, 160 µg/mL) for 1 hour.

    • Stimulate with 50 ng/mL LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Measure NO concentration using the Griess reagent.

    • Quantify the levels of PGE₂, TNF-α, and IL-6 in the supernatant using specific ELISA kits.

  • RNA Extraction and RT-PCR:

    • Following treatment as described above, lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.

In_Vitro_Anti_inflammatory_Assay_Workflow cluster_assays Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability Assay (CCK-8) stimulate->viability mediators Measure Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) stimulate->mediators qpcr RNA Extraction & RT-qPCR (iNOS, COX-2, TNF-α, IL-6) stimulate->qpcr end End

Figure 2: Workflow for in vitro anti-inflammatory assays.

Western Blot Analysis of Signaling Proteins

This protocol details the steps to analyze the effect of this compound on the phosphorylation of key proteins in inflammatory signaling pathways.

Materials:

  • Treated cell lysates from the in vitro anti-inflammatory assay

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-IκB-α, anti-IκB-α, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Extraction and Quantification of this compound

This section provides a general protocol for the extraction of this compound from plant material and its quantification using High-Performance Liquid Chromatography (HPLC).

Extraction:

  • Sample Preparation: Dry and pulverize the plant material (e.g., Hedyotis diffusa).

  • Solvent Extraction: Extract the powdered material with an organic solvent such as methanol or ethanol, potentially using reflux.

  • Purification:

    • Concentrate the extract under reduced pressure.

    • Perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate) to partition the compounds.

    • Further purify the relevant fraction using column chromatography (e.g., silica gel, gel chromatography) to isolate this compound.

HPLC Quantification:

  • System: A standard HPLC system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm × 250 mm, 5.0 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 236 nm.

  • Standard Curve: Prepare a standard curve with known concentrations of purified this compound to quantify the amount in the extract.

Drug Development Considerations

This compound's favorable biological activity profile positions it as a promising lead compound. However, further preclinical development is necessary to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profile. Formulation studies to enhance its bioavailability may also be required.

Unveiling the Antioxidant Potential of Asperulosidic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic acid, an iridoid glycoside found in various medicinal plants, notably from the Rubiaceae family such as Morinda citrifolia (Noni), has garnered significant interest for its diverse biological activities. Among these, its antioxidant and anti-inflammatory properties are of particular importance for therapeutic applications. This document provides detailed protocols for assessing the antioxidant capacity of this compound, along with an overview of its known mechanisms of action.

While extensive research has been conducted on plant extracts containing this compound, quantitative data on the in vitro antioxidant capacity of the isolated compound is not widely available in publicly accessible literature. The following sections offer standardized protocols for key antioxidant assays—DPPH, ABTS, and FRAP—which can be employed to generate this crucial data. Additionally, we present information on its in vivo antioxidant effects and its influence on cellular signaling pathways.

Data Presentation

The following tables are provided as templates for researchers to populate with their experimental data when assessing the antioxidant capacity of this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

Compound/StandardConcentration Range (µg/mL or µM)IC50 (µg/mL or µM)
This compoundUser-definedUser-determined
Ascorbic Acid (Standard)User-definedUser-determined
Trolox (Standard)User-definedUser-determined

IC50: The concentration of the test compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of this compound

Compound/StandardConcentration Range (µg/mL or µM)Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg or µM TE/µM)
This compoundUser-definedUser-determined
Ascorbic Acid (Standard)User-definedUser-determined

TEAC: The concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Compound/StandardConcentration Range (µg/mL or µM)FRAP Value (µM Fe(II)/mg or µM Fe(II)/µM)
This compoundUser-definedUser-determined
Ascorbic Acid (Standard)User-definedUser-determined
Trolox (Standard)User-definedUser-determined

FRAP Value: The concentration of an FeSO4 solution that has the same antioxidant capacity as the substance under investigation.

Experimental Protocols

Detailed methodologies for the three key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol, analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the standard antioxidant (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of Trolox to be used as a standard for creating a calibration curve.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of the percentage inhibition of absorbance against the concentration of Trolox.

    • Calculate the percentage inhibition for each sample concentration.

    • Determine the TEAC value for this compound from the Trolox standard curve. The results are expressed as µM Trolox equivalents per mg or µM of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of FeSO₄ or Trolox to create a standard curve.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes (the reaction time should be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • Determine the FRAP value of the this compound samples from the standard curve. The results are expressed as µM Fe(II) equivalents per mg or µM of the compound.

In Vivo Antioxidant Mechanisms

In addition to direct radical scavenging, this compound and its derivatives have been shown to exert antioxidant effects in vivo by modulating endogenous antioxidant defense systems.

  • Enzyme Modulation: Studies on deacetylthis compound, a related compound, have demonstrated its ability to increase the activity of superoxide dismutase (SOD), a key enzyme in the dismutation of superoxide radicals. It is also suggested that it may increase catalase activity. However, it did not appear to influence glutathione peroxidase (GPx) activity.

  • Reduction of Oxidative Stress Markers: Administration of deacetylthis compound has been shown to cause a dose-dependent reduction in malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.

Modulation of Signaling Pathways

This compound has been found to exert anti-inflammatory effects by modulating key cellular signaling pathways that are closely linked to the oxidative stress response.

  • NF-κB Pathway: this compound can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. It has been shown to inhibit the phosphorylation of IκB-α, which prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

  • MAPK Pathway: this compound has also been demonstrated to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38.

Visualizations

The following diagrams illustrate the workflows of the antioxidant assays and the signaling pathways modulated by this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Asperulosidic Acid Dilutions Sample_sol->Mix Standard_sol Prepare Standard (e.g., Ascorbic Acid) Dilutions Standard_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate ABTS_work->Mix Sample_sol Prepare Asperulosidic Acid Dilutions Sample_sol->Mix Standard_sol Prepare Trolox Standard Dilutions Standard_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent in 96-well plate FRAP_reagent->Mix Sample_sol Prepare Asperulosidic Acid Dilutions Sample_sol->Mix Standard_sol Prepare FeSO4/Trolox Standard Dilutions Standard_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Workflow for the Ferric Reducing Antioxidant Power Assay.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK (p38, ERK) LPS->MAPK IKK IKK LPS->IKK Inflammation Inflammatory Response (e.g., TNF-α, IL-6) MAPK->Inflammation IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB->Inflammation promotes transcription Asperulosidic_Acid This compound Asperulosidic_Acid->MAPK inhibits phosphorylation Asperulosidic_Acid->IKK inhibits

Modulation of NF-κB and MAPK Signaling Pathways by this compound.

Troubleshooting & Optimization

How to dissolve Asperulosidic Acid for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Asperulosidic Acid for in vitro studies. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

QuestionAnswer
My this compound is not fully dissolving in DMSO. Ensure you are using anhydrous (dry) DMSO. If crystals persist, gentle warming of the solution up to 37°C and brief sonication can aid dissolution.[1] If the compound has been stored for a long time, it may have absorbed moisture; try to use a fresh vial if possible.
The compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps. Also, ensure rapid mixing by adding the stock solution dropwise to the medium while vortexing or stirring. The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3]
I see a hazy or cloudy solution after dilution. This may indicate the formation of very fine precipitates or that the solubility limit in the final medium has been exceeded. Consider lowering the final concentration of this compound. Alternatively, for specific experimental needs, co-solvents used in in vivo preparations, such as PEG300 or Tween-80, could be explored in small, non-toxic amounts, though their effects on your specific cell line should be validated.[1]
Can I dissolve this compound directly in water or PBS? Direct dissolution in aqueous buffers is generally not recommended due to the compound's limited aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to a desired concentration, for example, 10 mM. It is advisable to perform this under sterile conditions if the solution will be used in cell culture.

Q3: What is the solubility of this compound?
Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[1]

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Solubility Data

Solvent SystemAchieved ConcentrationNotes
DMSOSoluble (exact concentration not specified)Recommended for initial stock solution preparation.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.78 mM)This is a formulation for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.78 mM)This is a formulation for in vivo studies.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.78 mM)This is a formulation for in vivo studies.[1]

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol outlines the steps for preparing a DMSO stock solution and subsequent working solutions for cell culture experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

  • Preparation of 10 mM Stock Solution:

    • Calculate the required amount of this compound (Molecular Weight: 432.38 g/mol ) and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.32 mg of this compound and 1 mL of DMSO.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate to aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium to achieve the desired final concentration.

    • Important: Add the this compound stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, which helps to prevent precipitation.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level for your specific cell line (generally <0.5%).

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

This compound Signaling Pathway and Dissolution Workflow

The following diagrams illustrate the known signaling pathway affected by this compound and the experimental workflow for its dissolution.

Asperulosidic_Acid_Signaling_Pathway LPS LPS NF_kB_MAPK NF-κB and MAPK Signaling Pathways LPS->NF_kB_MAPK activates Asperulosidic_Acid This compound IKB_alpha IκB-α Phosphorylation Asperulosidic_Acid->IKB_alpha inhibits Erk1_2 Erk1/2 Phosphorylation Asperulosidic_Acid->Erk1_2 inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) IKB_alpha->Inflammatory_Cytokines leads to Erk1_2->Inflammatory_Cytokines leads to NF_kB_MAPK->IKB_alpha induces NF_kB_MAPK->Erk1_2 induces

Caption: Signaling pathway inhibited by this compound.

Dissolution_Workflow start Start: Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No stock_solution 10 mM Stock Solution check_dissolution->stock_solution Yes dilute Serially Dilute in Pre-warmed Medium stock_solution->dilute check_precipitation Precipitation? dilute->check_precipitation working_solution Final Working Solution (DMSO < 0.5%) check_precipitation->working_solution No troubleshoot Troubleshoot: - Lower final concentration - Check DMSO quality check_precipitation->troubleshoot Yes end End: Use in Assay working_solution->end troubleshoot->dilute

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Asperulosidic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of compounds in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Asperulosidic Acid in various solutions and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: It is recommended to store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term use, storage at 4°C is acceptable.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell-based assays, it is crucial to determine the final concentration of the organic solvent and its potential cytotoxicity.

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: While specific degradation kinetics for this compound are not extensively published, iridoid glycosides, in general, are susceptible to hydrolysis under acidic and alkaline conditions. It is recommended to prepare fresh solutions or conduct a preliminary stability study at the desired pH of your experiment. For critical experiments, pH adjustment should be done immediately before use.

Q4: What is the impact of temperature on the stability of this compound in solution?

A4: Elevated temperatures can accelerate the degradation of this compound in solution. It is advisable to prepare and store solutions at low temperatures (e.g., 2-8°C) and protect them from prolonged exposure to ambient or higher temperatures. For long-term storage of solutions, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Q5: Is this compound sensitive to light?

A5: Many natural compounds are light-sensitive. To prevent potential photodegradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in stock or working solutions.- Prepare fresh solutions for each experiment.- Verify the pH of your experimental buffer and assess its compatibility with this compound.- Minimize the exposure of solutions to light and elevated temperatures.- Perform a stability check of your stock solution by HPLC analysis.
Precipitation of the compound in aqueous buffer Low aqueous solubility or supersaturation.- Ensure the final concentration of the organic solvent from the stock solution is compatible with the aqueous buffer.- Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.- Consider using a co-solvent if compatible with your experimental system.
Loss of biological activity over time Chemical degradation of this compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage.- Before use, visually inspect the solution for any signs of precipitation or color change.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector

  • Validated HPLC method for this compound quantification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

Validated HPLC Method for Quantification of this compound

A validated HPLC-PDA method has been reported for the quantification of this compound.[2]

  • Column: Shiseido C₁₈ (4.6 mm × 250 mm, 5.0 μm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Column Temperature: 30°C

  • Detection: Photodiode Array (PDA) detector

This method has been validated for linearity, accuracy, and precision according to ICH guidelines.[2]

Data Presentation

The results of a forced degradation study should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of this compound Degradation under Forced Stress Conditions (Hypothetical Data)

Stress ConditionTime (hours)Temperature (°C)% this compound RemainingObservations
0.1 M HCl246085.2Appearance of new peaks in chromatogram
0.1 M NaOH8RT75.6Significant degradation observed
3% H₂O₂24RT92.1Minor degradation
Thermal486095.8Relatively stable
Photolytic24RT98.3Stable

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 60°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Quench Reaction G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify Remaining This compound I->J K Identify Degradation Products (LC-MS/MS) I->K L Elucidate Degradation Pathway J->L K->L Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation AA This compound Aglycone Aglycone Moiety AA->Aglycone Cleavage of glycosidic bond Glucose Glucose AA->Glucose Cleavage of glycosidic bond Oxidized_Products Oxidized Derivatives AA->Oxidized_Products Oxidizing Agent (e.g., H₂O₂)

References

Technical Support Center: Optimizing Asperulosidic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the optimization of Asperulosidic Acid (ASPA) concentration in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (ASPA) and why is it significant? this compound is a bioactive iridoid glycoside often extracted from plants like Hedyotis diffusa.[1] It is of significant research interest due to its anti-inflammatory, antioxidant, and anti-tumor properties.[1] Its mechanism of action often involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in inflammatory responses.[1][2][3]

Q2: What are the primary strategies for increasing ASPA yield in plant cell cultures? The primary strategies involve optimizing culture conditions and applying elicitors. Optimization includes adjusting media components (nutrients, phytohormones), and physical parameters like temperature and light.[4][5][6] Elicitation, the process of inducing a defense response in the cells, is a highly effective technique for boosting the production of secondary metabolites like ASPA.[7]

Q3: What are elicitors and how do they work? Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, stimulating the biosynthesis of secondary metabolites.[7] They can be categorized as:

  • Biotic Elicitors: Derived from living organisms, such as polysaccharides from fungal or bacterial cell walls (e.g., chitin, yeast extract).[8][9]

  • Abiotic Elicitors: Non-biological in origin, including inorganic salts (e.g., CaCl₂, VOSO₄), heavy metals, and physical stressors like UV radiation or osmotic stress.[7][10] Signaling molecules like methyl jasmonate (MJ) and salicylic acid (SA) are also commonly used.[10]

Q4: How is this compound typically quantified from a cell culture sample? High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of ASPA.[11][12] The method involves extracting ASPA from the cell biomass or culture medium, followed by chromatographic separation on a C18 column and detection at a specific wavelength, typically around 235 nm.[11]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the cultivation and optimization of plant cell cultures for ASPA production.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Cell Growth 1. Incorrect media composition (nutrients, hormones).2. Suboptimal physical conditions (temperature, pH, light).3. Inoculum is too small or has low viability.1. Review and optimize the culture medium; standard media like MS, B5, or SH are good starting points.[4]2. Ensure temperature (typically 24-26°C), pH (5.5-5.8), and photoperiod are optimal for the specific plant species.[6][13]3. Increase the initial cell density and ensure the parent culture is healthy before subculturing.
Culture Browning / Necrosis 1. Oxidative browning due to the release of phenolic compounds from explants or stressed cells.2. Accumulation of toxic byproducts in the medium.1. Add antioxidants like ascorbic acid or citric acid to the medium.[14]2. Initially incubate cultures in the dark to reduce stress.[14]3. Perform frequent subculturing to fresh media to prevent the buildup of toxic compounds.[14]
Microbial Contamination (Bacteria, Fungi) 1. Non-sterile equipment, media, or explant material.2. Poor aseptic technique during handling.1. Ensure all materials and equipment are properly sterilized (autoclaving, filtration).[14]2. Always work in a laminar flow hood and practice strict aseptic techniques.[14]3. If contamination persists, consider incorporating appropriate antimicrobial agents into the culture media as a last resort.[15]
Low ASPA Yield Despite Good Cell Growth 1. Cell line may be a low-producer.2. Culture conditions are optimized for growth, not secondary metabolite production.3. Ineffective or absent elicitation strategy.1. Screen and select high-yielding cell lines.2. Implement a two-stage culture system: a growth phase followed by a production phase with modified media.3. Introduce and optimize elicitors. Test various elicitors (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract) at different concentrations and exposure times.[4][7]
Hyperhydricity (Vitrification) Tissues appear water-soaked, translucent, and brittle. This is often caused by high humidity or an imbalance in the medium.1. Increase the agar concentration in solid or semi-solid cultures.[14]2. Reduce humidity levels within the culture vessel.[14]3. Add osmotic agents like sorbitol or mannitol to the medium to regulate water uptake.[14]

Section 3: Experimental Protocols

Protocol 1: Elicitation of this compound Production

This protocol describes a general method for applying elicitors to a suspension cell culture. Optimization of elicitor type, concentration, and timing is critical.

  • Prepare Elicitor Stock Solution:

    • Dissolve the chosen elicitor (e.g., Methyl Jasmonate, Salicylic Acid) in a suitable solvent (e.g., ethanol for MJ, sterile distilled water for SA) to create a concentrated stock solution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Culture Preparation:

    • Grow the plant cell suspension culture under optimal growth conditions until it reaches the late exponential growth phase. This is often an ideal time for elicitation.[4]

  • Elicitor Application:

    • Aseptically add a specific volume of the sterile elicitor stock solution to the cell culture flasks to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM).

    • Include a control culture to which only the solvent is added in the same volume.

  • Incubation and Sampling:

    • Incubate the elicited cultures for a predetermined period (e.g., 24, 48, 72 hours).

    • Harvest cells and medium at different time points post-elicitation to determine the peak of ASPA production.

  • Analysis:

    • Separate the cells from the medium via filtration.

    • Freeze-dry and weigh the cell biomass.

    • Extract ASPA from both the biomass and the medium for quantification via HPLC (see Protocol 2).

Protocol 2: Quantification of this compound by HPLC

This protocol provides a framework for the HPLC analysis of ASPA.

  • Sample Preparation (Extraction):

    • Cell Biomass: Extract a known weight of lyophilized cell powder with methanol (e.g., 1:30 biomass-to-extractant ratio).[13] Sonicate or shake the mixture, then centrifuge to collect the supernatant. Repeat the extraction process for thoroughness.

    • Culture Medium: Deproteinize the medium sample by adding methanol, then centrifuge.

    • Filter all final extracts through a 0.22 µm PVDF filter before injection.[16]

  • HPLC Conditions:

    • The following parameters are a validated starting point and should be optimized for your specific system.

ParameterRecommended Setting
Column C18, e.g., Shiseido C₁₈ (4.6 mm × 250 mm, 5.0 μm)[17] or similar
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic or Phosphoric Acid in water (e.g., 9.5:90.5 v/v).[11][12]
Flow Rate 0.75 - 1.0 mL/min[11][12]
Detection Wavelength 235 nm[11]
Column Temperature 30 °C[12]
Injection Volume 10 µL[12]
  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at several concentrations (e.g., 1.56 to 100 µg/mL).[17]

    • Calculate the concentration of ASPA in the samples by comparing their peak areas to the linear regression equation derived from the standard curve.

Section 4: Data and Pathway Visualizations

Table 1: Examples of Elicitor Effects on Secondary Metabolite Production in Plant Hairy Root Cultures

Note: Data for this compound is limited; this table provides examples from other compounds to guide experimental design.

ElicitorPlant SpeciesTarget MetaboliteConcentrationFold Increase vs. ControlReference
Yeast Extract (YE)Pueraria candolleiIsoflavonoid0.5 mg/mL4.5-fold[10]
Chitosan (CHI)Isatis tinctoriaFlavonoid150 mg/L7.08-fold[10]
Salicylic Acid (SA)Pueraria candolleiIsoflavonoid200 µM~1.5-fold (calculated)[10]
Calcium Chloride (CaCl₂)Datura stramoniumHyoscyamine1-2 g/L2.08-fold[10]
Potassium Chloride (KCl)Datura stramoniumHyoscyamine2 g/L2.32-fold[10]

Diagrams

Below are diagrams illustrating key workflows and biological pathways relevant to this compound research and production.

G start Initiate Cell Culture (Explant -> Callus -> Suspension) growth Growth Phase (Optimize media for biomass) start->growth prod Production Phase (Apply Elicitors, e.g., MJ, SA) growth->prod harvest Harvest Cells & Medium (Separate biomass and supernatant) prod->harvest extract Extraction (Methanol extraction from biomass/medium) harvest->extract quantify Quantification (HPLC Analysis) extract->quantify optimize Analyze Data & Optimize (Adjust elicitor type, concentration, timing) quantify->optimize optimize->prod Iterate

Caption: Experimental workflow for optimizing ASPA production.

G lps Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, p38) lps->mapk nfkb_path NF-κB Pathway lps->nfkb_path cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) mapk->cytokines ikb IκBα Phosphorylation nfkb_path->ikb nfkb_act NF-κB Activation ikb->nfkb_act nfkb_act->cytokines aspa This compound (ASPA) aspa->mapk Inhibits aspa->ikb Inhibits

Caption: ASPA's inhibitory effect on NF-κB and MAPK pathways.

G start Problem: Low ASPA Yield q_growth Is cell growth healthy? start->q_growth sol_growth Troubleshoot Growth: - Optimize Media - Check Sterility - Adjust Conditions q_growth->sol_growth No q_elicit Is an elicitation strategy being used? q_growth->q_elicit Yes sol_growth->q_elicit sol_elicit1 Implement Elicitors: - Start with MJ or SA - Test concentrations q_elicit->sol_elicit1 No q_optimize Have elicitation parameters been optimized? q_elicit->q_optimize Yes sol_elicit1->q_optimize sol_optimize Optimize Elicitation: - Screen different elicitors - Vary concentration & timing - Use two-stage culture q_optimize->sol_optimize No end_node Improved Yield q_optimize->end_node Yes sol_optimize->end_node

Caption: Troubleshooting logic for low ASPA yield.

References

Technical Support Center: Asperulosidic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of asperulosidic acid. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC analysis of this compound?

A1: A common issue is peak tailing . This compound is a polar, acidic compound, and it can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction can lead to asymmetrical peak shapes.

Q2: Why is my retention time for this compound shifting between injections?

A2: Retention time variability can be caused by several factors. These include:

  • Changes in mobile phase composition: Even small variations in the pH or solvent ratio can affect the retention of an ionizable compound like this compound.

  • Column equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can lead to drifting retention times.

  • Fluctuations in column temperature: Temperature affects solvent viscosity and the kinetics of partitioning, so inconsistent temperature control can cause shifts.

  • System leaks: A leak in the HPLC system will cause a drop in pressure and a change in the flow rate, leading to longer retention times.

Q3: I am seeing low sensitivity or no peak for this compound. What could be the cause?

A3: Low sensitivity can stem from several sources:

  • Incorrect detection wavelength: While this compound is often detected around 236 nm or 254 nm, the optimal wavelength should be confirmed with a UV scan of a standard.

  • Sample degradation: this compound may be sensitive to pH and temperature. Ensure your sample preparation and storage conditions are appropriate.

  • Poor sample solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

  • Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated.

Q4: What type of HPLC column is best suited for this compound analysis?

A4: A reversed-phase C18 column is most commonly used for the analysis of this compound.[1] To mitigate issues like peak tailing, consider using a column with high-purity silica and effective end-capping. For highly polar compounds, a polar-embedded or polar-endcapped C18 column can also provide good peak shape and retention.

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.

Guide 1: Resolving Peak Tailing

Symptom: The this compound peak is asymmetrical, with a pronounced "tail" on the trailing edge.

Potential Cause Recommended Solution
Secondary Interactions with Silanols Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of residual silanol groups on the stationary phase.
Column Overload Reduce the concentration of the sample or decrease the injection volume.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., acetonitrile or methanol). If the problem persists, replace the column.
Inappropriate Mobile Phase Increase the ionic strength of the buffer in the mobile phase to help shield the silanol interactions.
Guide 2: Addressing Retention Time Variability

Symptom: The retention time of the this compound peak is not consistent across multiple injections.

Potential Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate pH measurement and solvent ratios. Use a buffer to maintain a stable pH.
Insufficient Column Equilibration Increase the equilibration time between injections to ensure the column is fully conditioned with the mobile phase. A good rule of thumb is to flush with 10-20 column volumes.
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.
System Leaks Check for any loose fittings, especially between the injector, column, and detector. Look for salt deposits from buffered mobile phases, which can indicate a slow leak.

Data Presentation: Comparative HPLC Parameters

The following table summarizes various reported HPLC methods for the analysis of this compound and related compounds, allowing for easy comparison of key experimental parameters.

Parameter Method 1 Method 2 Method 3
Column Shiseido Capcell Pak C18 (4.6 x 250 mm, 5 µm)[1]Shimpack GIST C18 (4.6 x 250 mm, 5 µm)Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)[1]Acetonitrile: 0.1% H3PO4 (9.5:90.5, v/v) (Isocratic)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min[1]1.0 mL/min0.4 mL/min
Column Temperature 30 °C[1]30 °CNot specified
Detection Wavelength 254 nm[1]236 nmMS/MS Detection
Injection Volume 10 µL[1]10 µLNot specified

Experimental Protocols

Protocol: Quantification of this compound using Reversed-Phase HPLC-PDA

This protocol is based on a validated method for the analysis of this compound.[1]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

4. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.

  • Column Temperature: 30 °C.

  • Mobile Phase Gradient: A typical gradient might be:

    • 0-5 min: 100% A

    • 5-30 min: Linear gradient to 65% A

    • 30-35 min: Return to 100% A

    • Post-run equilibration: 10 minutes at 100% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 254 nm.

5. Sample Preparation

  • Extract the sample containing this compound with a suitable solvent (e.g., methanol).

  • Use sonication or vortexing to ensure complete extraction.

  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualized Workflows and Logic Diagrams

The following diagrams, created using the DOT language, provide visual guides for troubleshooting and understanding experimental workflows.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok Yes pressure_high High/Fluctuating Pressure check_pressure->pressure_high No, High pressure_low Low Pressure check_pressure->pressure_low No, Low check_chromatogram Analyze Chromatogram pressure_ok->check_chromatogram check_blockage Check for Blockages (frit, column, tubing) pressure_high->check_blockage check_leaks Check for Leaks pressure_low->check_leaks check_pump Check Pump (seals, check valves) check_leaks->check_pump solution Implement Solution & Re-analyze check_blockage->solution check_pump->solution all_peaks_affected All Peaks Affected? check_chromatogram->all_peaks_affected Yes specific_peaks_affected Only Asperulosidic Acid Peak Affected? check_chromatogram->specific_peaks_affected No check_mobile_phase Investigate Mobile Phase (Composition, pH, Freshness) all_peaks_affected->check_mobile_phase check_method Review Method Parameters (Temperature, Wavelength) all_peaks_affected->check_method check_column Investigate Column (Age, Contamination, Equilibration) specific_peaks_affected->check_column check_sample Investigate Sample (Solvent, Concentration, Stability) specific_peaks_affected->check_sample check_mobile_phase->solution check_column->solution check_sample->solution check_method->solution

Caption: General HPLC troubleshooting workflow.

Peak_Tailing_Troubleshooting start { Problem: this compound Peak Tailing } cause1 Cause 1 Secondary Silanol Interactions start->cause1 cause2 Cause 2 Column Overload start->cause2 cause3 Cause 3 Column Degradation start->cause3 cause4 Cause 4 Extra-Column Effects start->cause4 solution1 {Solution|Lower mobile phase pH (2.5-3.5) Increase buffer strength Use end-capped column } cause1->solution1 solution2 {Solution|Reduce sample concentration Decrease injection volume } cause2->solution2 solution3 {Solution|Flush column with strong solvent Replace guard column Replace analytical column } cause3->solution3 solution4 {Solution|Minimize tubing length Check for dead volume in fittings } cause4->solution4

Caption: Logic diagram for troubleshooting peak tailing.

References

Technical Support Center: Asperulosidic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of asperulosidic acid.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a concern?

A1: Peak tailing is a common issue in chromatography where a peak is not symmetrical, exhibiting a trailing edge that extends from the main peak. This distortion is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration, reduced resolution, and compromised quantitative precision.[1] For regulatory submissions and quality control, symmetrical peaks are often a requirement.

Q2: I am observing peak tailing specifically with this compound. What are the likely chemical causes?

A2: this compound is an iridoid glycoside with a carboxylic acid functional group.[2][3] This acidic nature is the primary driver of peak tailing in reversed-phase HPLC. The main causes include:

  • Secondary Ionic Interactions: The most common cause is the interaction between the ionized this compound (carboxylate anion) and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5] These silanol groups are acidic and can become deprotonated (Si-O-), creating sites for strong secondary ionic interactions that delay a portion of the analyte from eluting, causing a "tail".[1]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound's carboxylic group (predicted pKa ≈ 4.32), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[3][6] These two forms have different interactions with the stationary phase, leading to peak distortion or splitting.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8] This is especially true if secondary interaction sites are involved.

Q3: How does mobile phase pH control the peak shape of this compound?

A3: The mobile phase pH dictates the ionization state of both the this compound and the silica surface silanols.[9] To achieve a sharp, symmetrical peak for an acidic compound, the goal is to suppress its ionization by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10] This ensures the analyte is in a single, neutral form. Additionally, a low pH (e.g., <3) will protonate the surface silanols, minimizing their ability to engage in secondary ionic interactions.[1][5]

Q4: I've lowered my mobile phase pH, but I still see some tailing. What other factors should I consider?

A4: If pH adjustment alone is insufficient, consider these other factors:

  • Column Health: The column itself may be the issue. Voids in the packing bed or a partially blocked inlet frit can cause peak distortion for all compounds.[5][8] Contamination from previous samples can also create active sites that cause tailing.[11]

  • Extra-Column Effects: Problems outside the column, such as excessive tubing length, loose fittings, or a large detector cell volume, can contribute to band broadening and tailing.[12][13]

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion, especially for early eluting peaks.[1]

Q5: Are there specific column types or mobile phase additives that can help?

A5: Yes. If tailing persists, you can:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where a small silane reagent is used to block many of the residual silanol groups, reducing secondary interactions.[14]

  • Add Mobile Phase Modifiers: Adding a small concentration of an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) not only controls the pH but also helps to mask the residual silanols.[15][16][17] HPLC methods for this compound have successfully used formic acid or phosphoric acid.[18][19]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Initial Diagnosis Workflow

The first step is to determine if the problem is specific to this compound or affects all peaks in the chromatogram.

G start Peak Tailing Observed q1 Does tailing affect all peaks? start->q1 all_peaks Problem is likely mechanical or systemic. q1->all_peaks Yes one_peak Problem is likely chemical interaction. q1->one_peak No, mainly Asperulosidic Acid check_system Action: Inspect System - Check for leaks/voids - Verify connections - Check injection solvent all_peaks->check_system check_chemistry Action: Optimize Chemistry - Adjust mobile phase pH - Check for column overload - Assess column health one_peak->check_chemistry

Figure 1. Initial diagnostic workflow for peak tailing.
Troubleshooting Chemical Interactions

If the issue is primarily with the this compound peak, follow these steps.

Step 1: Mobile Phase pH Optimization

The most critical parameter is mobile phase pH. Your goal is to fully protonate the carboxylic acid group.

Analyte pKa (Predicted)Recommended pH RangeResulting State of AnalyteRationale
~4.32pH 2.3 - 2.8 >99% Neutral (R-COOH)Suppresses analyte ionization to ensure a single form, sharpens peak shape.[7][10]
~4.32pH 4.350% Neutral, 50% AnionicLeads to split or broad peaks due to two co-existing forms.[6] Avoid this pH.
~4.32pH > 6.3>99% Anionic (R-COO⁻)Prone to strong secondary interactions with silica surface.[5]

Step 2: Address Secondary Silanol Interactions

Even with optimal pH, interactions with the column's stationary phase can occur.

G cluster_0 At Non-Optimal pH (> 3.5) cluster_1 At Optimal pH (< 3.0) analyte_anion This compound (R-COO⁻) silanol_anion Deprotonated Silanol (Si-O⁻) analyte_anion->silanol_anion Strong Ionic Interaction tailing Peak Tailing silanol_anion->tailing analyte_neutral This compound (R-COOH) silanol_neutral Protonated Silanol (Si-OH) analyte_neutral->silanol_neutral No Ionic Interaction good_peak Symmetrical Peak silanol_neutral->good_peak

Figure 2. Mechanism of pH effect on secondary interactions.

Step 3: Rule out Column Overload and Contamination

  • Test for Overload: Reduce the injection volume by half or dilute your sample 10-fold.[1] If the peak shape improves significantly, you were overloading the column.

  • Column Wash: If the column is old or has been used with complex matrices, contamination may be the cause.[11] Follow the manufacturer's instructions for column regeneration, which typically involves flushing with a series of strong solvents.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details how to prepare a buffered mobile phase to control pH for improved peak shape.

  • Objective: To prepare a mobile phase with a pH of ~2.5 to suppress the ionization of this compound.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Procedure: a. Prepare the aqueous portion of the mobile phase. For a 90:10 (v/v) Water:Acetonitrile mobile phase, measure 900 mL of HPLC-grade water into a clean mobile phase reservoir. b. Add the acid modifier. Carefully add phosphoric acid or formic acid dropwise to the water while monitoring with a calibrated pH meter. Adjust until the pH is stable at 2.5 ± 0.1. A common concentration is 0.1% v/v.[19] c. Add the organic modifier. Add 100 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous phase. d. Degas the mobile phase using sonication or vacuum filtration. e. Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Column Cleaning and Regeneration

This protocol provides a general procedure for washing a contaminated C18 column. Always consult your specific column's documentation first.

  • Objective: To remove strongly retained contaminants from a reversed-phase column.

  • Procedure: a. Disconnect the column from the detector to prevent contamination of the flow cell. b. Flush the column with 20 column volumes of HPLC-grade water (if the mobile phase contained buffer salts). c. Sequentially flush the column with 20 column volumes of each of the following solvents, in order:

    • Methanol
    • Acetonitrile
    • Isopropanol
    • Acetonitrile
    • Methanol d. Re-equilibrate the column with your mobile phase, starting with the organic component and gradually introducing the aqueous component. e. Reconnect the detector and allow the baseline to stabilize before use.

References

Technical Support Center: Optimizing Asperulosidic Acid Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Asperulosidic Acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: A good starting point for the analysis of this compound is reversed-phase HPLC. Typically, a C18 column is used with a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[1][2] The acidic modifier, often formic acid or phosphoric acid, is crucial for obtaining good peak shape and retention.[1][3] Detection is commonly performed using a UV detector at a wavelength of approximately 236 nm.[1]

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The mobile phase pH significantly impacts the analysis of this compound because it is an acidic compound.[4] At a pH below its pKa, the carboxylic acid group is protonated, making the molecule less polar and increasing its retention on a reversed-phase column.[3] Maintaining a consistent and appropriate pH with a buffer is essential for reproducible retention times and symmetrical peak shapes.[5]

Q3: I'm observing significant peak tailing for this compound. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound can be caused by secondary interactions with the silica backbone of the HPLC column.[6] This can be addressed by:

  • Acidifying the mobile phase: Adding a small amount of an acid like formic or phosphoric acid can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[3]

  • Using a high-purity, end-capped column: Modern, high-purity silica columns (Type B) have fewer exposed silanol groups, which minimizes tailing.[7]

  • Optimizing the mobile phase: Adjusting the organic solvent ratio or using a different organic solvent (e.g., methanol instead of acetonitrile) can sometimes improve peak shape.[8]

Q4: When should I consider using a different column chemistry for this compound analysis?

A4: While C18 columns are widely used, you might consider a different column chemistry if you are unable to achieve the desired resolution, particularly in complex matrices. Alternative stationary phases such as phenyl or cyano columns can offer different selectivities and may help resolve co-eluting peaks.[8] For highly polar compounds, a polar-endcapped or aqueous C18 column might provide better retention and peak shape.[7]

Troubleshooting Guides

Issue: Poor resolution between this compound and an adjacent peak.

This is a common issue that can often be resolved by systematically adjusting the chromatographic parameters. The following guide provides a step-by-step approach to improving resolution.

Troubleshooting Workflow: Poor Resolution

Troubleshooting_Workflow start Start: Poor Resolution mobile_phase Adjust Mobile Phase Strength (Decrease % Organic) start->mobile_phase Isocratic Method? ph_adjust Optimize Mobile Phase pH (e.g., lower pH) mobile_phase->ph_adjust No Improvement end Resolution Improved mobile_phase->end Improved gradient Develop a Gradient Method ph_adjust->gradient No Improvement ph_adjust->end Improved column_chem Change Column Chemistry (e.g., Phenyl, Cyano) gradient->column_chem Still Co-eluting gradient->end Improved column_dim Increase Column Length or Decrease Particle Size column_chem->column_dim Selectivity Issue Persists column_chem->end Improved flow_rate Decrease Flow Rate column_dim->flow_rate Minor Improvement Needed column_dim->end Improved temperature Adjust Column Temperature flow_rate->temperature Fine-tuning flow_rate->end Improved temperature->end

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Parameter Adjustments for Improved Resolution

The resolution of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k). The following diagram illustrates how different HPLC parameters influence these factors.

HPLC_Parameters_Resolution cluster_params HPLC Parameters cluster_factors Chromatographic Factors param_mobile_phase Mobile Phase - % Organic - pH - Solvent Type factor_k Retention Factor (k) (Analyte Retention) param_mobile_phase->factor_k factor_alpha Selectivity (α) (Relative Retention) param_mobile_phase->factor_alpha param_column Column - Stationary Phase - Length (L) - Particle Size (dp) param_column->factor_alpha factor_n Efficiency (N) (Peak Width) param_column->factor_n param_conditions Operating Conditions - Flow Rate - Temperature param_conditions->factor_k param_conditions->factor_n resolution Resolution (Rs) factor_k->resolution factor_alpha->resolution factor_n->resolution

Caption: Relationship between HPLC parameters and chromatographic resolution.

Data and Protocols

Table 1: Comparison of Reported HPLC Methods for this compound
ParameterMethod 1Method 2
Column Shiseido C18 (4.6 x 250 mm, 5.0 µm)[2][9]C18 Shimpack GIST (4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: Distilled water with formic acidB: Acetonitrile[9]Acetonitrile and 0.1% H3PO4 (9.5:90.5, v/v)[1]
Elution Mode Gradient[9]Isocratic[1]
Flow Rate Not specified1.0 mL/min[1]
Column Temp. 30 °C[2][9]30 °C[1]
Detection λ 254 nm[2]236 nm[1]
Injection Vol. Not specified10 µL[1]
Table 2: Troubleshooting Guide: Parameter Adjustments for Improved Resolution
Parameter to AdjustRecommended ChangeExpected Outcome on ResolutionPotential Drawbacks
Mobile Phase Strength Decrease percentage of organic solvent (e.g., acetonitrile) in a reversed-phase method.Increases retention time and may improve separation of early eluting peaks.[8][10]Longer run times; may decrease resolution of late-eluting peaks.
Mobile Phase pH Adjust pH to be further from the pKa of this compound and any co-eluting peaks.Can significantly alter selectivity by changing the ionization state of the analytes.[5][8]May negatively impact peak shape or column stability if outside the recommended pH range.[11]
Column Temperature Decrease temperature.Can increase retention and sometimes improve resolution.[12]May increase viscosity and backpressure; can decrease efficiency.
Flow Rate Decrease flow rate.Often increases efficiency and improves resolution, especially for smaller particle size columns.[8][13]Increases analysis time.
Column Particle Size Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or sub-2 µm).Increases efficiency, leading to sharper peaks and better resolution.[8][10]Significantly increases backpressure, may require a UHPLC system.
Column Length Increase column length.Increases the number of theoretical plates, which can improve resolution.[8][10]Increases run time and backpressure.

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a mixture of water and methanol, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to various concentrations.[9]

  • Sample Preparation: For plant extracts or other complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A common approach involves dissolving the sample in a solvent like methanol, followed by filtration through a 0.45 µm syringe filter before injection.[1]

Protocol 2: A Baseline Isocratic HPLC Method for this compound

This protocol is based on a validated method for the quantification of this compound.[1]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (9.5:90.5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 236 nm.

  • Run Time: Sufficient to allow for the elution of the this compound peak and any other compounds of interest.

Protocol 3: A Gradient Elution Method for Complex Samples Containing this compound

This protocol is a general approach for separating this compound in a complex mixture where isocratic elution may not provide adequate resolution.[9][14][15]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230-240 nm.

  • Gradient Program:

    • Start with a low percentage of mobile phase B (e.g., 5-10%) to retain polar compounds.

    • Linearly increase the percentage of mobile phase B over a set period (e.g., to 50-60% over 20-30 minutes) to elute compounds of increasing hydrophobicity.

    • Include a wash step with a high percentage of mobile phase B to remove any strongly retained compounds.

    • Equilibrate the column at the initial conditions before the next injection.

References

Technical Support Center: Asperulosidic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Asperulosidic Acid purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, addressing common challenges to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound?

A1: The purification of this compound from plant materials typically follows a multi-step process involving:

  • Extraction: Initial extraction from the biomass using a suitable organic solvent.

  • Column Chromatography: Separation of the crude extract using silica gel and/or gel permeation chromatography.

  • Crystallization: Final purification of the isolated compound by crystallization and recrystallization to achieve high purity.[1]

Q2: What are some common causes of low yield during this compound purification?

A2: Low yields can stem from several factors, including:

  • Suboptimal Extraction: Inefficient extraction from the plant material.

  • Degradation of the Compound: this compound may be sensitive to factors like light, pH, and temperature, leading to degradation during the purification process.[2]

  • Poor Chromatographic Separation: Inadequate separation from other closely related compounds.

  • Losses During Crystallization: Significant loss of the compound in the mother liquor during crystallization.[3]

Q3: Is this compound sensitive to any particular conditions?

A3: Yes, this compound is reported to be light-sensitive.[2] Therefore, it is recommended to protect the compound from light throughout the extraction and purification process to prevent potential degradation. While specific data on its stability to pH and temperature is limited, it is good practice to avoid harsh acidic or basic conditions and excessive heat.

Q4: What solvents are typically used for the extraction and purification of this compound?

A4: A common method involves using 90% ethanol for the initial reflux extraction.[1] For chromatographic separation, a gradient elution with a mixture of chloroform, methanol, and water is often employed.[1] Methanol is also used as an eluent in gel column chromatography.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after initial extraction Incomplete extraction of this compound from the plant material.- Increase the solvent-to-solid ratio during extraction.- Increase the number of extraction cycles.- Ensure the plant material is finely ground to increase surface area.- Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4][5]
Broad or overlapping peaks during column chromatography - Inappropriate solvent system.- Column overloading.- Poor column packing.- Optimize the mobile phase composition and gradient to improve separation.[6]- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to prevent channeling.
Significant loss of product during crystallization The compound is too soluble in the crystallization solvent.[3]- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Try adding an anti-solvent to induce crystallization.- Concentrate the solution by slowly evaporating the solvent before cooling.[3]
No crystal formation - Solution is too dilute.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent.[3]- Add a seed crystal to induce crystallization.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3]- If impurities are suspected, an additional purification step (e.g., another round of chromatography) may be necessary.
Product appears discolored or degraded Exposure to light or other degrading conditions.- Protect all solutions containing this compound from light by using amber glassware or wrapping containers in aluminum foil.[2]- Avoid high temperatures and extreme pH conditions during the purification process.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of a 10-deacetyl this compound methyl ester (structurally similar to this compound)

This protocol is adapted from a patented method and provides a general framework that can be optimized for this compound.[1]

  • Extraction:

    • Coarsely crush 750g of the plant material (Hedyotis diffusa).

    • Perform reflux extraction three times with 90% ethanol (9 times the weight of the plant material) for 2.5 hours each time.

    • Combine the extracts and concentrate under vacuum at 80°C until the specific gravity is 1.05.

  • Liquid-Liquid Partitioning:

    • Sequentially extract the concentrated solution with n-hexane (1000ml), chloroform (500ml), ethyl acetate (1000ml), and n-butanol (1500ml).

  • Silica Gel Column Chromatography:

    • Subject the n-butanol extract to silica gel column chromatography.

    • Perform a gradient elution using a mixture of chloroform, methanol, and water. The volume ratios are sequentially: 95:5:0.5, 90:10:5, and 85:15:5.

    • Collect the fractions containing the target compound.

  • Gel Permeation Chromatography:

    • Further purify the collected fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Collect the fractions containing the target compound.

  • Crystallization:

    • Crystallize and then recrystallize the purified compound to obtain the final product.

Quantitative Data Summary
Parameter Value Reference
Starting Plant Material750 g[1]
Final Pure Product Yield121 mg[1]
Purity of Final Product98.2%[1]

Visualizations

experimental_workflow start Plant Material extraction Solvent Extraction start->extraction concentration Vacuum Concentration extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel gel Gel Permeation Chromatography silica_gel->gel crystallization Crystallization & Recrystallization gel->crystallization end Pure this compound crystallization->end

Caption: General experimental workflow for this compound purification.

troubleshooting_low_yield low_yield Low Yield Observed suboptimal_extraction Suboptimal Extraction low_yield->suboptimal_extraction degradation Compound Degradation low_yield->degradation poor_separation Poor Chromatographic Separation low_yield->poor_separation crystallization_loss Loss During Crystallization low_yield->crystallization_loss solution_extraction Optimize Extraction Parameters: - Solvent/Solid Ratio - Extraction Cycles - Grinding of Material - Consider UAE/MAE suboptimal_extraction->solution_extraction solution_degradation Control Experimental Conditions: - Protect from Light - Avoid Extreme pH/Temp degradation->solution_degradation solution_separation Optimize Chromatography: - Mobile Phase Gradient - Reduce Column Loading - Ensure Proper Packing poor_separation->solution_separation solution_crystallization Optimize Crystallization: - Solvent System Choice - Use of Anti-solvent - Slow Evaporation crystallization_loss->solution_crystallization

Caption: Troubleshooting logic for addressing low purification yield.

References

Asperulosidic Acid assay variability and reproducibility.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the quantification of Asperulosidic Acid (AA).

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may arise during the analysis of this compound, ensuring more accurate and reproducible results.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the sample.- Dilute the sample to fall within the linear range of the assay. - Reduce the injection volume.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.- Adjust the mobile phase pH. Iridoid glycosides are often analyzed under acidic conditions (e.g., using 0.1% formic or phosphoric acid) to ensure protonation and improve peak shape.
Column Degradation: Loss of stationary phase or contamination of the column.- Flush the column with a strong solvent. - Replace the guard column or the analytical column if flushing does not resolve the issue.
Inconsistent Retention Times Mobile Phase Composition Fluctuation: Inconsistent mixing of mobile phase components or solvent evaporation.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a consistent temperature.
Pump Malfunction: Leaks or inconsistent flow rate from the HPLC pump.- Check for leaks in the pump and fittings. - Purge the pump to remove air bubbles. - Perform a flow rate calibration.
Sample Matrix Effects: Interference from other compounds in the sample extract.- Optimize the sample preparation procedure to remove interfering substances (e.g., solid-phase extraction).
Low Assay Sensitivity Suboptimal Detection Wavelength: The selected UV wavelength is not at the absorbance maximum of this compound.- Determine the optimal wavelength for this compound detection, which is typically around 235 nm.[1]
Degradation of this compound: The compound may be unstable under certain conditions.- Prepare standards and samples fresh. - Store stock solutions and extracts at low temperatures (e.g., -20°C) and protect from light.[2]
Detector Issues: A dirty flow cell or a failing lamp in the UV detector.- Clean the detector flow cell according to the manufacturer's instructions. - Replace the detector lamp if necessary.
High Variability Between Replicates Inconsistent Sample Preparation: Variation in extraction efficiency or dilution accuracy.- Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. - Use calibrated pipettes and volumetric flasks.
Injector Problems: Inconsistent injection volumes.- Check the injector for leaks and ensure the sample loop is completely filled. - Use an autosampler for better precision if available.
Analyte Instability in Solution: Degradation of this compound in the prepared samples over time.- Analyze samples as soon as possible after preparation. - If storage is necessary, evaluate the stability of this compound in the sample solvent at the intended storage temperature.[1]

Frequently Asked Questions (FAQs)

1. What is the typical linear range for this compound quantification by HPLC-UV?

The linear range for this compound quantification can vary depending on the specific HPLC system and method parameters. However, a typical linear range reported in the literature is between 1.56 to 100 µg/mL.[3] It is crucial to establish and validate the linear range for your specific assay.

2. What are the common sources of variability in the extraction of this compound from plant materials?

Variability in extraction can arise from several factors, including:

  • Extraction Method: Different extraction techniques (e.g., maceration, sonication, pressurized liquid extraction) can yield different extraction efficiencies.[4]

  • Solvent Choice: The type and concentration of the extraction solvent significantly impact the recovery of this compound.

  • Extraction Time and Temperature: These parameters need to be optimized to ensure complete and consistent extraction without causing degradation of the analyte.[5]

  • Sample Matrix: The complexity of the plant matrix can affect extraction efficiency.

3. How stable is this compound in solution?

This compound, like other iridoid glycosides, can be susceptible to degradation under certain conditions. Studies have shown that factors like pH and temperature can affect its stability.[5] It is recommended to prepare fresh solutions for analysis. If storage is required, solutions should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[2] A stability study should be performed to determine the acceptable storage duration under your specific conditions.

4. What are the key validation parameters to assess for an this compound assay?

According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound using HPLC-based methods as reported in the literature.

Table 1: Linearity, LOD, and LOQ of this compound Assays

ParameterHPLC-PDA Method[3]
Linearity Range (µg/mL) 1.56 - 100
Correlation Coefficient (r²) ≥ 0.9999
LOD (µg/mL) 0.04 - 0.97
LOQ (µg/mL) 0.13 - 2.95

Table 2: Precision and Accuracy of an this compound Assay[3]

ParameterIntra-dayInter-day
Precision (%RSD) < 4%< 4%
Accuracy (Recovery %) 97.5% - 121.9%98.8% - 118.1%

Experimental Protocols

Detailed Methodology for HPLC-PDA Quantification of this compound

This protocol is based on a validated method for the simultaneous determination of several bioactive compounds, including this compound, in Morinda citrifolia L. extracts.[3]

1. Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

  • Column: Shiseido C18 column (4.6 mm × 250 mm, 5.0 μm).

  • Column Temperature: 30 °C.

  • Mobile Phase: A gradient system consisting of formic acid and distilled water.

  • Detection: The PDA detector is used to monitor the absorbance, with the optimal wavelength for this compound being around 235 nm.[1]

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., distilled water or methanol).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range of the assay (e.g., 1.56 to 100 μg/mL).[3]

3. Sample Preparation (Example for Plant Extract):

  • Accurately weigh the powdered plant material.

  • Extract the sample with a suitable solvent (e.g., methanol or an ethanol-water mixture) using an appropriate extraction technique (e.g., sonication or maceration).

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Sample Extraction (e.g., Sonication) start->sample_prep standard_prep Standard Dilution Series start->standard_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection standard_prep->hplc_injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation pda_detection PDA Detection (~235 nm) chrom_separation->pda_detection peak_integration Peak Integration pda_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification end End quantification->end

Caption: Workflow for this compound Quantification by HPLC-PDA.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Assay Variability or Reproducibility Issue peak_shape Poor Peak Shape? start->peak_shape check_concentration Check Sample Concentration (Overload?) peak_shape->check_concentration Yes retention_time Inconsistent Retention Time? peak_shape->retention_time No check_ph Check Mobile Phase pH check_concentration->check_ph check_column Inspect Column Condition check_ph->check_column solution Problem Resolved check_column->solution check_mobile_phase Prepare Fresh Mobile Phase retention_time->check_mobile_phase Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_pump Check Pump and Flow Rate check_mobile_phase->check_pump check_temp Verify Column Temperature check_pump->check_temp check_temp->solution check_wavelength Verify Detection Wavelength sensitivity->check_wavelength Yes sensitivity->solution No check_stability Assess Analyte Stability check_wavelength->check_stability check_detector Check Detector Performance check_stability->check_detector check_detector->solution

Caption: Logical flow for troubleshooting this compound assay issues.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Pathway (IκBα phosphorylation) tlr4->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->inflammation nfkb->inflammation aa This compound aa->mapk aa->nfkb

Caption: Inhibition of Inflammatory Pathways by this compound.

References

Validation & Comparative

Asperulosidic Acid vs. Asperuloside: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of two iridoid glycosides, asperulosidic acid and asperuloside. This analysis is based on experimental data from in vitro studies.

Both this compound (ASPA) and asperuloside (ASP) have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[1][2][3] This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity.

Comparative Efficacy in Suppressing Inflammatory Mediators

Studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have been pivotal in elucidating the anti-inflammatory potential of both compounds.[1][2][3] The data presented below summarizes their effects on the production of key inflammatory mediators.

Inflammatory MediatorCompoundConcentration (µg/mL)Inhibition/Reduction
Nitric Oxide (NO)This compound (ASPA)40, 80, 160Significant reduction[4]
Asperuloside (ASP)40, 80, 160Significant reduction[4]
Prostaglandin E2 (PGE2)This compound (ASPA)40, 80, 160Significant decrease[1][2]
Asperuloside (ASP)40, 80, 160Significant decrease[1][2]
Tumor Necrosis Factor-α (TNF-α)This compound (ASPA)40, 80, 160Significant decrease[1][2]
Asperuloside (ASP)40, 80, 160Significant decrease[1][2]
Interleukin-6 (IL-6)This compound (ASPA)40, 80, 160Significant decrease[1][2]
Asperuloside (ASP)40, 80, 160Significant decrease[1][2]

Both compounds also demonstrated a significant reduction in the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[1][2]

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-inflammatory actions of this compound and asperuloside are primarily mediated through the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3]

NF-κB Pathway: Lipopolysaccharide (LPS) is a potent inflammatory trigger that activates the NF-κB signaling pathway.[1] This leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] Both asperuloside and this compound have been shown to inhibit this process.[1][2] Asperuloside treatment, in particular, has been observed to suppress the phosphorylation of IκBα.[1][2]

MAPK Pathway: The MAPK pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of the inflammatory response.[1] Asperuloside has been shown to suppress the phosphorylation of p38, ERK, and JNK.[1][2] The inhibitory effect of this compound was found to be similar to that of asperuloside, with the exception of p38 phosphorylation.[1][2]

G Simplified Anti-inflammatory Signaling Pathway of ASP and ASPA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Transcription Pro-inflammatory Gene Transcription p38->Transcription ERK->Transcription JNK->Transcription IKK IKK NFKB_pathway->IKK IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα (degradation) IκBα->p_IκBα NFκB NF-κB NFκB->Transcription Translocates & Activates p_IκBα->NFκB Releases ASP_ASPA Asperuloside (ASP) & This compound (ASPA) ASP_ASPA->MAPK_pathway Inhibits (ASP inhibits p38, ERK, JNK; ASPA inhibits ERK, JNK) ASP_ASPA->IKK Inhibits

Caption: ASP and ASPA inhibit inflammatory pathways.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of this compound and asperuloside.

In Vitro Anti-inflammatory Activity Assay in LPS-Induced RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates or 6-well plates depending on the subsequent assay.

  • After reaching approximately 80% confluence, the cells are pre-treated with various concentrations of this compound or asperuloside (e.g., 40, 80, 160 µg/mL) for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for 24 hours to induce an inflammatory response.[4]

2. Measurement of Nitric Oxide (NO) Production:

  • The concentration of NO in the cell culture supernatant is determined using the Griess reagent.

  • An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The NO concentration is calculated from a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. RNA Extraction and Real-Time PCR (RT-PCR):

  • Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

  • The RNA is reverse-transcribed into cDNA.

  • RT-PCR is performed to quantify the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.

  • The relative expression of the target genes is normalized to a housekeeping gene (e.g., β-actin).

5. Western Blot Analysis:

  • Cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_assays Quantitative Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with ASPA or ASP cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation griess_assay Griess Assay (NO) incubation->griess_assay elisa ELISA (TNF-α, IL-6) incubation->elisa rt_pcr RT-PCR (mRNA levels) incubation->rt_pcr western_blot Western Blot (Protein levels) incubation->western_blot end End griess_assay->end elisa->end rt_pcr->end western_blot->end

Caption: Workflow for in vitro anti-inflammatory assays.

References

A Comparative Analysis of Iridoids from Hedyotis diffusa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hedyotis diffusa Willd., a well-regarded herb in traditional Chinese medicine, is a rich source of bioactive iridoids. These compounds have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] This guide provides a comparative overview of the major iridoids isolated from H. diffusa, their reported biological activities with supporting data, and detailed experimental protocols for their study.

Iridoid Profiles and Quantitative Comparison

Numerous studies have focused on identifying and quantifying the iridoid constituents of Hedyotis diffusa. The primary analytical method employed for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5][6] While a direct comparative study with standardized reporting of concentrations across different studies is limited, the following table summarizes key iridoids identified and their reported biological activities from various sources.

Iridoid GlycosideReported Biological ActivityQuantitative Data (IC50)Reference
AsperulosideAnti-inflammatory; Attenuates bone resorption-[3]
ScandosideAnti-inflammatory-[7]
E-6-O-p-methoxycinnamoyl scandoside methyl esterHuman neutrophil elastase inhibition18 µM[1]
Hedyoiridoidside ACytotoxicity against various cancer cell lines9.5µM - 28.2µM[8]
Hedyoiridoidside BCytotoxicity against various cancer cell lines15.8µM - 26.2µM[8]
Asperulosidic acid--[8]
Geniposidic acid--[8]
Diffusoside ANo significant cytotoxicity against tested cancer cell lines-[9]
Diffusoside BNo significant cytotoxicity against tested cancer cell lines-[9]
10-O-benzoyl-6′-O-α-L-arabino(1→6)-β-D-glucopyranosylgeniposidic acidShort-term-memory-enhancement-[2]
Deacetyl-6-ethoxythis compound methyl esterShort-term-memory-enhancement-[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for the extraction, isolation, and analysis of iridoids from H. diffusa, as well as a common biological assay.

Extraction and Isolation of Iridoids

This protocol outlines a general procedure for the extraction and fractionation of iridoids from the whole plant of Hedyotis diffusa.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation plant_material Dried whole plant of Hedyotis diffusa extraction Extract with 70% Ethanol plant_material->extraction concentrate Concentrate under reduced pressure extraction->concentrate suspend Suspend concentrate in water concentrate->suspend partition Partition successively with Petroleum Ether, Ethyl Acetate, and n-Butanol suspend->partition pet_ether Petroleum Ether Fraction partition->pet_ether Non-polar et_acetate Ethyl Acetate Fraction (Rich in Iridoids) partition->et_acetate Semi-polar n_butanol n-Butanol Fraction partition->n_butanol Polar aq_phase Aqueous Phase partition->aq_phase Highly Polar column_chroma Column Chromatography on Silica Gel or C18 et_acetate->column_chroma hplc Preparative HPLC column_chroma->hplc pure_iridoids Pure Iridoid Compounds hplc->pure_iridoids G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by H. diffusa Iridoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB nucleus Nucleus NFkB->nucleus ERK ERK1/2 ERK->nucleus MAPK_cascade->ERK pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->pro_inflammatory Iridoids H. diffusa Iridoids Iridoids->NFkB_IkB Inhibits IκB degradation Iridoids->ERK Inhibits Phosphorylation G cluster_precursors Precursor Pathways cluster_common_intermediate Common Intermediate cluster_iridoid_pathway Iridoid Biosynthesis MEP MEP Pathway (in Plastids) GPP Geranyl Pyrophosphate (GPP) MEP->GPP MVA MVA Pathway (in Cytosol) MVA->GPP Geraniol Geraniol GPP->Geraniol Iridodial Iridodial Geraniol->Iridodial Iridoid_scaffold Iridoid Scaffold Iridodial->Iridoid_scaffold Post_modification Post-modifications (e.g., Glycosylation, Methylation) Iridoid_scaffold->Post_modification Iridoids Diverse Iridoids Post_modification->Iridoids

References

Asperulosidic Acid: A Comparative Analysis of its Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of asperulosidic acid with other well-characterized natural anti-inflammatory compounds. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other natural compounds against various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

CompoundTarget MediatorIC50 ValueCell Line
This compound Nitric Oxide (NO)5.75 ± 0.85 mMRAW 264.7
CurcuminNitric Oxide (NO)11.0 ± 0.59 µMRAW 264.7
Curcumin PyrazoleNitric Oxide (NO)3.7 ± 0.16 µMRAW 264.7
ResveratrolInterleukin-6 (IL-6)17.5 ± 0.7 µMRAW 264.7
Tumor Necrosis Factor-α (TNF-α)18.9 ± 0.6 µMRAW 264.7
ParthenolideInterleukin-6 (IL-6)~1-2.6 µMTHP-1
Tumor Necrosis Factor-α (TNF-α)~1.1 µMTHP-1
Epigallocatechin Gallate (EGCG)Prostaglandin E2 (PGE2)1.8 µMMicrosomal PGE2 Synthase-1 Assay

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

G Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Asperulosidic_Acid This compound Asperulosidic_Acid->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by targeting IKK.

G Simplified MAPK Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Asperulosidic_Acid This compound Asperulosidic_Acid->MAPK Inhibits Phosphorylation

Caption: this compound can inhibit the phosphorylation of MAPK proteins.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to assess the anti-inflammatory activity of the compared natural compounds.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This workflow is a standard procedure for screening the anti-inflammatory potential of various compounds.

G General Workflow for In Vitro Anti-inflammatory Assay cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with various concentrations of test compound A->B C Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D Collect cell supernatant C->D E Measure NO production (Griess Assay) D->E F Measure cytokine levels (TNF-α, IL-6) via ELISA D->F G Measure PGE2 levels via ELISA D->G H Calculate percent inhibition E->H F->H G->H I Determine IC50 value H->I

Caption: A typical workflow for assessing anti-inflammatory activity in vitro.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Seeding: Cells are typically seeded in 96-well or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, curcumin) for a short period (e.g., 1-2 hours) before inflammatory stimulation.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL. The cells are then incubated for a specified period, often 24 hours.[5][6][7][8]

2. Measurement of Nitric Oxide (NO) Production:

  • Method: The Griess assay is the standard method for measuring nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the cell supernatant. The absorbance is then measured at approximately 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.[8]

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.[6][9]

4. Measurement of Prostaglandin E2 (PGE2) Production:

  • Method: ELISA is also the standard method for quantifying PGE2 levels in the cell culture supernatant.

  • Procedure: Similar to cytokine measurement, commercial ELISA kits for PGE2 are utilized as per the manufacturer's protocol.

5. Data Analysis:

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the production of the inflammatory mediator (NO, TNF-α, IL-6, or PGE2) compared to the LPS-stimulated control is calculated using a dose-response curve.

Conclusion

This compound demonstrates anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and PGE2. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. However, based on the available in vitro data, its potency in inhibiting nitric oxide production appears to be significantly lower than that of other well-known natural anti-inflammatory compounds like curcumin and resveratrol. Further research is required to determine the IC50 values of this compound for other inflammatory markers to enable a more comprehensive and direct comparison. The information presented in this guide can aid researchers and drug development professionals in evaluating the potential of this compound as an anti-inflammatory agent.

References

Asperulosidic Acid vs. Synthetic Anti-inflammatory Drugs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Asperulosidic Acid (ASPA), a naturally occurring iridoid glycoside, against commonly used synthetic anti-inflammatory drugs. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the cited experiments, and visualizations of the relevant signaling pathways to offer an objective performance assessment.

Quantitative Efficacy Comparison

The anti-inflammatory effects of this compound and various synthetic drugs were evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data, summarized below, is compiled from multiple studies to provide a comparative overview.

Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
CompoundConcentrationTarget Mediator% Inhibition / EffectCitation
This compound (ASPA) 40 µg/mLNitric Oxide (NO)Significant reduction[1][2]
80 µg/mLNitric Oxide (NO)Significant reduction[1][2]
160 µg/mLNitric Oxide (NO)Significant reduction[1][2]
40 µg/mLProstaglandin E₂ (PGE₂)Significant reduction[1][2]
80 µg/mLProstaglandin E₂ (PGE₂)Significant reduction[1][2]
160 µg/mLProstaglandin E₂ (PGE₂)Significant reduction[1][2]
40 µg/mLTNF-αSignificant reduction[1][2]
80 µg/mLTNF-αSignificant reduction[1][2]
160 µg/mLTNF-αSignificant reduction[1][2]
40 µg/mLIL-6Significant reduction[1][2]
80 µg/mLIL-6Significant reduction[1][2]
160 µg/mLIL-6Significant reduction[1][2]
Dexamethasone 1 µMTNF-αSignificant suppression of secretion[3][4]
10 µMTNF-αSignificant suppression of secretion[3][4]
Not SpecifiedTNF-α, IL-6, IL-1β mRNAReduced expression[5]
Diclofenac Not SpecifiedNitric Oxide (NO)Significant inhibition[6]
Ibuprofen 130 µMCOX-2Complete block of expression[7]
130 µMProstaglandin E₂ (PGE₂)~77.4 - 84.1% suppression[7]
200 µMNitric Oxide (NO)Decreased level[8]
400 µMNitric Oxide (NO)Further decreased level[8]
Celecoxib 20 µM (with DHA)NO, TNF-α, IL-6, PGE₂Significant inhibition[9]
7.5 µMiNOS, COX-2Reduced expression[10]

Experimental Protocols

The data presented above is primarily derived from in vitro experiments using the RAW 264.7 macrophage cell line. Below are the generalized, detailed methodologies employed in these studies.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified atmosphere with 5% CO₂ at 37°C. For the experiments, cells were seeded in appropriate plates and allowed to adhere.

LPS-Induced Inflammation

To induce an inflammatory response, the cultured RAW 264.7 cells were stimulated with lipopolysaccharide (LPS). The concentration of LPS used typically ranged from 50 ng/mL to 1 µg/mL.

Drug Treatment

In the experimental groups, cells were pre-treated with varying concentrations of this compound or the respective synthetic anti-inflammatory drugs for a specified period, usually 1 hour, before the addition of LPS. The cells were then incubated for a further 24 hours.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant was determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Assays: The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of proteins such as iNOS and COX-2, cells were lysed, and the total protein was extracted. The proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Real-Time PCR (RT-PCR): To measure the mRNA expression of inflammatory cytokines, total RNA was extracted from the cells and reverse-transcribed to cDNA. The cDNA was then used as a template for quantitative real-time PCR with specific primers for the target genes.

Statistical Analysis

The data from these experiments were typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between the different treatment groups. A p-value of less than 0.05 was generally considered statistically significant.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and synthetic drugs are mediated through their interaction with specific signaling pathways involved in the inflammatory response.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2][6] In some cellular contexts, it has also been shown to suppress the PI3K/Akt/NF-κB pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

asperulosidic_acid_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK ASPA This compound ASPA->MAPKs ASPA->IKK ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPKs->ProInflammatory IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB IκBα->NFκB NFκB->ProInflammatory

Caption: this compound inhibits the MAPK and NF-κB signaling pathways.

General Mechanism of Action for NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

nsaid_pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 & COX-2 ArachidonicAcid->COX NSAIDs NSAIDs NSAIDs->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: NSAIDs block the production of prostaglandins by inhibiting COX enzymes.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines the typical workflow for assessing the anti-inflammatory properties of a compound in vitro.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound (ASPA or Synthetic Drug) Seed->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Collect Collect Supernatant & Lyse Cells Induce->Collect ELISA ELISA (PGE₂, TNF-α, IL-6) Collect->ELISA Griess Griess Assay (NO) Collect->Griess Western Western Blot (iNOS, COX-2) Collect->Western RTPCR RT-PCR (mRNA levels) Collect->RTPCR

Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.

References

Synergistic Antitumor Effects of Iridoid Glycosides in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds and existing chemotherapeutic agents is a burgeoning field in oncology research. This guide provides a comparative analysis of the synergistic effects of iridoid glycosides, with a focus on Catalpol, when combined with other anticancer drugs. While direct and detailed quantitative data on the synergistic effects of Asperulosidic Acid are limited, this guide draws parallels from the well-documented synergistic activities of the structurally related iridoid glycoside, Catalpol, to highlight the potential of this class of compounds in combination cancer therapy.

Case Study: Synergistic Cytotoxicity of Catalpol with Regorafenib in Hepatocellular Carcinoma

A pivotal study by El-Hanboshy et al. (2021) demonstrated a significant synergistic antitumor effect when combining Catalpol with the multi-kinase inhibitor regorafenib in hepatocellular carcinoma (HCC) cell lines, HepG2 and HUH-7.[1] This synergy allows for enhanced cancer cell inhibition at lower drug concentrations, potentially reducing off-target toxicity.

Quantitative Analysis of Synergy

The synergistic effect of the Catalpol and regorafenib combination was quantified using the Combination Index (CI), calculated with CompuSyn software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The study revealed strong synergism across various concentrations.

Cell LineCompoundIC50 (µM) - Single AgentCombination Ratio (Catalpol:Regorafenib)IC50 (µM) - CombinationCombination Index (CI) at IC50
HepG2 Catalpol423.3955.5:1-< 1
Regorafenib7.6347.48 (Catalpol) + 3.44 (Regorafenib)< 1
HUH-7 Catalpol265.5948.4:1-< 1
Regorafenib15.5775.72 (Catalpol) + 5.49 (Regorafenib)< 1

Table 1: In vitro cytotoxicity of Catalpol and Regorafenib as single agents and in combination against hepatocellular carcinoma cell lines. The Combination Index (CI) values being less than 1 confirm a synergistic interaction. Data sourced from El-Hanboshy et al. (2021)[1].

Mechanism of Synergistic Action

The synergistic effect of the Catalpol and regorafenib combination is attributed to the dual inhibition of two critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis: the PI3K/Akt/mTOR/NF-κB pathway and the VEGF/VEGFR2 pathway.[1]

Synergistic Mechanism of Catalpol and Regorafenib cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K Receptor Tyrosine Kinases->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-κB NF-κB mTOR->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Gene Transcription->Angiogenesis Catalpol Catalpol Catalpol->PI3K Catalpol->Akt Catalpol->mTOR Catalpol->NF-κB Regorafenib Regorafenib Regorafenib->VEGFR2

Dual inhibition of oncogenic pathways by Catalpol and Regorafenib.

Experimental Protocols

Cell Culture and Reagents

Human hepatocellular carcinoma cell lines, HepG2 and HUH-7, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. Catalpol (purity >98%) and regorafenib (purity >99%) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of Catalpol, regorafenib, or their combination for 72 hours.

  • Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Synergy Analysis

The synergistic effect of the drug combination was determined by the Combination Index (CI) method using CompuSyn software. CI values were calculated based on the dose-effect data from the MTT assays.

Experimental Workflow for Synergy Analysis A Seed HepG2 and HUH-7 cells in 96-well plates B Treat with Catalpol, Regorafenib, or combination for 72h A->B C Perform MTT Assay to determine cell viability B->C D Calculate IC50 values for single agents and combinations C->D E Analyze for synergy using CompuSyn software (CI values) D->E

Workflow for determining the synergistic effects of drug combinations.

Potential Synergistic Applications of this compound

While detailed quantitative studies on the synergistic effects of this compound are not as readily available, preliminary findings suggest its potential in combination therapies. One study has indicated that this compound can diminish the resistance of esophageal cancer cells to the chemotherapeutic agent 5-fluorouracil. This suggests that this compound may act as a chemosensitizer, enhancing the efficacy of standard anticancer drugs.

The proposed mechanism for this chemosensitization may involve the inhibition of signaling pathways that contribute to drug resistance, a characteristic shared with other iridoid glycosides like Catalpol. Further research is warranted to elucidate the precise mechanisms and quantify the synergistic potential of this compound in combination with various chemotherapeutic agents.

Conclusion

The synergistic combination of iridoid glycosides, such as Catalpol, with conventional anticancer drugs presents a promising strategy to enhance therapeutic efficacy and potentially mitigate adverse effects by allowing for lower dosage regimens. The well-documented synergistic interaction between Catalpol and regorafenib in hepatocellular carcinoma, mediated by the dual inhibition of the PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 pathways, serves as a strong rationale for further investigation into other iridoid glycosides, including this compound. Future studies should focus on conducting detailed quantitative analyses and elucidating the molecular mechanisms underlying the synergistic effects of this compound with a broader range of chemotherapeutic agents to validate its potential as a valuable component of combination cancer therapy.

References

Cross-Species Comparison of Asperulosidic Acid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Asperulosidic Acid (ASPA), an iridoid glycoside with noted anti-inflammatory properties. Due to a lack of direct cross-species metabolic studies on ASPA, this comparison draws upon available pharmacokinetic data for ASPA and metabolic studies of structurally related iridoid glycosides, such as deacetylthis compound (DAA), geniposide, and aucubin. This guide aims to provide a foundational understanding for researchers investigating the therapeutic potential of ASPA.

Executive Summary

This compound, a bioactive compound found in several medicinal plants, demonstrates significant anti-inflammatory effects by modulating key signaling pathways. Understanding its metabolic fate across different species is crucial for preclinical and clinical development. Based on current research on related iridoid glycosides, the metabolism of ASPA is likely characterized by:

  • Low Oral Bioavailability: Similar to other iridoid glycosides, ASPA is expected to have low oral bioavailability.

  • Gut Microbiota-Mediated Hydrolysis: The initial and primary metabolic step is likely the hydrolysis of the glycosidic bond by intestinal microflora, leading to the formation of its aglycone.

  • Hepatic Metabolism: The absorbed aglycone may then undergo Phase I and Phase II metabolism in the liver.

  • Species-Specific Differences: Pharmacokinetic parameters for related compounds show significant variations between species, suggesting that the metabolism of ASPA will also be species-dependent.

Quantitative Data Comparison

Direct quantitative data on the metabolites of this compound across different species is not currently available in published literature. However, pharmacokinetic studies of ASPA and its close analog, deacetylthis compound (DAA), in rats provide valuable insights. The following table summarizes key pharmacokinetic parameters.

ParameterThis compound (inferred)Deacetylthis compound (DAA) in RatsGeniposide in RatsAucubin in Rats
Oral Bioavailability (%) Low (inferred)16.17 - 37.23 (female)[1]~1.519.3[2]
Tmax (h) -~1.0 - 2.0[1]~0.5~0.25
Cmax (µg/mL) -Varies with dose[1]~1.5~10
t1/2 (h) -~2.0 - 3.0[1]~2.5~0.7
Major Metabolites Aglycone (inferred)-Genipin[3]Aucubigenin[4]
Primary Excretion Route Urine and Feces (inferred)-Urine and FecesUrine and Feces

Note: Data for ASPA is inferred based on the characteristics of other iridoid glycosides. The data for DAA, geniposide, and aucubin are provided as a reference for comparison.

Inferred Metabolic Pathways of this compound

Based on the metabolism of other iridoid glycosides, the metabolic pathway of this compound can be inferred as follows:

ASPA This compound (Oral Administration) Stomach Stomach (Acidic Environment) ASPA->Stomach Intestine Small Intestine (Gut Microbiota) Stomach->Intestine Hydrolysis Hydrolysis (β-glucosidases) Intestine->Hydrolysis Aglycone ASPA Aglycone Hydrolysis->Aglycone Absorption Absorption Aglycone->Absorption Liver Liver (Hepatic Metabolism) Absorption->Liver PhaseI Phase I Metabolism (e.g., Oxidation, Reduction) Liver->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Liver->PhaseII Metabolites Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion start Acclimatize Animals fasting Fast Animals Overnight start->fasting dosing Administer ASPA (Oral or IV) fasting->dosing sampling Collect Blood Samples (Serial Time Points) dosing->sampling plasma Process Blood to Obtain Plasma sampling->plasma extraction Extract ASPA and Metabolites from Plasma plasma->extraction analysis Analyze by UPLC-MS/MS extraction->analysis pk_calc Calculate Pharmacokinetic Parameters analysis->pk_calc end Data Interpretation pk_calc->end start Prepare Incubation Mixture microsomes Add Liver Microsomes (Human, Rat, Mouse) start->microsomes aspa_add Add this compound microsomes->aspa_add pre_incubate Pre-incubate at 37°C aspa_add->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (e.g., with cold acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by UPLC-QTOF-MS centrifuge->analyze end Metabolite Identification analyze->end start Prepare Fecal Slurry anaerobic Create Anaerobic Environment start->anaerobic aspa_add Add this compound anaerobic->aspa_add incubate Incubate at 37°C aspa_add->incubate sampling Collect Samples at Time Points incubate->sampling extraction Extract Compounds sampling->extraction analysis Analyze by UPLC-MS/MS extraction->analysis end Identify Transformation Products analysis->end cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK ASPA This compound ASPA->p38 ASPA->ERK ASPA->JNK ASPA->IKK Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) p38->Inflammatory_Mediators Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines ERK->Inflammatory_Mediators ERK->Pro_inflammatory_Cytokines JNK->Inflammatory_Mediators JNK->Pro_inflammatory_Cytokines IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Mediators NFkB_nucleus->Pro_inflammatory_Cytokines

References

In Vivo Validation of Asperulosidic Acid's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Asperulosidic Acid (ASPA) against other alternatives, supported by experimental data. This compound, a major iridoid glycoside derived from plants such as Hedyotis diffusa, has demonstrated notable anti-inflammatory and antioxidant properties in several preclinical models.[1] This document summarizes key findings, details experimental methodologies, and visualizes the underlying mechanisms of action to facilitate further research and development.

Data Presentation: Performance Comparison

The anti-inflammatory efficacy of this compound has been validated in various in vivo and in vitro models. Below are comparative data from key studies.

Table 1: Efficacy of this compound in Endotoxin-Induced Uveitis (EIU) in Rats

This compound demonstrated a dose-dependent reduction in key inflammatory markers in a rat model of endotoxin-induced uveitis (EIU), a form of intraocular inflammation.

Treatment GroupInflammatory Cell Count (cells/mm²) in Aqueous HumorProtein Concentration (mg/mL) in Aqueous Humor
Control (Normal) 01.5 ± 0.4
LPS + PBS 28.7 ± 5.125.4 ± 3.8
LPS + ASPA (250 ng/eye) 15.3 ± 3.514.8 ± 2.9
LPS + ASPA (500 ng/eye) 8.1 ± 2.27.9 ± 1.7
*Data are presented as mean ± standard deviation. p < 0.05 compared to the LPS + PBS group. Data sourced from a study on endotoxin-induced uveitis.[2]
Table 2: Efficacy of Hedyotis diffusa Extract (containing this compound) in Carrageenan-Induced Paw Edema in Mice

While studies on isolated ASPA in the carrageenan-induced paw edema model are limited, research on Hedyotis diffusa extract, where ASPA is a key active component, shows significant anti-inflammatory effects compared to the standard NSAID, Diclofenac.

Treatment Group (Dose)Paw Edema Volume (% increase) at 3 hoursPaw Edema Volume (% increase) at 5 hours
Control (Carrageenan only) 100%100%
Diclofenac (5 mg/kg) 45.2%40.8%
H. diffusa 96% Ethanol Extract (250 mg/kg) 75.1%68.3%
H. diffusa 96% Ethanol Extract (500 mg/kg) 62.5%55.4%
Data are presented as a percentage of the maximal edema observed in the control group. p < 0.05 compared to the control group. Data adapted from a study on Hedyotis diffusa extracts.[1]
Table 3: In Vitro Comparison of this compound (ASPA) and Asperuloside (ASP) on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

In vitro studies provide a direct comparison of ASPA with its related compound, Asperuloside (ASP), highlighting their potent inhibitory effects on key inflammatory mediators.

Treatment (160 µg/mL)Nitric Oxide (NO) Production (% of LPS control)Prostaglandin E2 (PGE2) Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
LPS Control 100%100%100%100%
Asperuloside (ASP) 48.2%55.1%60.3%58.7%
This compound (ASPA) 51.5%62.4%65.8%61.2%
*Data are presented as a percentage of the production in the LPS-only group. p < 0.05 compared to the LPS control group. Data sourced from an in vitro study on iridoids from H. diffusa.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Endotoxin-Induced Uveitis (EIU) in Rats

This model is used to study acute anterior segment intraocular inflammation.

  • Animals: Male Lewis rats are used for this model.

  • Induction of Uveitis: EIU is induced by a single footpad injection of lipopolysaccharide (LPS).

  • Treatment: this compound is administered via intravitreal injection 24 hours prior to the LPS injection.[2] A placebo (e.g., PBS) is used as a control.

  • Evaluation: 24 hours after LPS injection, the severity of uveitis is assessed. This includes:

    • Slit-lamp examination: Clinical scores are assigned based on the degree of inflammation.

    • Aqueous Humor Analysis: The aqueous humor is collected to quantify the number of infiltrating inflammatory cells and the total protein concentration, which indicates the breakdown of the blood-aqueous barrier.[2]

    • Molecular Analysis: Retinal tissues are collected for RT-PCR or Western blot analysis to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1, ICAM-1) and key signaling proteins (e.g., NF-κB, Akt).[2]

Carrageenan-Induced Paw Edema in Mice/Rats

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.[1][3]

  • Treatment: The test compound (e.g., Hedyotis diffusa extract) or a standard drug (e.g., Diclofenac, Indomethacin) is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[1][3]

  • Evaluation: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.[1] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Mechanism Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like prostaglandins, cytokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

Mechanism of Action and Visualization

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB and MAPK Signaling Pathways

Inflammatory stimuli like LPS activate signaling cascades that lead to the production of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

  • NF-κB Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[2] Studies show that ASPA inhibits the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[2]

  • MAPK Pathway: The MAPK family includes kinases like p38, ERK, and JNK. Their phosphorylation and activation lead to the expression of inflammatory genes. ASPA has been shown to suppress the phosphorylation of ERK and JNK.[4]

  • PI3K/Akt Pathway: This pathway is often upstream of NF-κB. ASPA has been found to suppress the phosphorylation of PI3K and Akt, thereby inhibiting a key initial step in the inflammatory signaling cascade.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt p IKK IKK Akt->IKK p NFkB_IkBa NF-κB IκBα IKK->NFkB_IkBa p IkBa IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa Degradation NFkB_IkBa->NFkB ASPA Asperulosidic Acid (ASPA) ASPA->PI3K Inhibits ASPA->Akt Inhibits ASPA->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK ERK ERK MAPKKK->ERK p JNK JNK MAPKKK->JNK p p38 p38 MAPKKK->p38 p AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation ASPA Asperulosidic Acid (ASPA) ASPA->ERK Inhibits ASPA->JNK Inhibits DNA DNA AP1_nuc->DNA Mediators Inflammatory Mediators (iNOS, COX-2) DNA->Mediators Transcription Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control, Vehicle, Treatment) start->grouping treatment Pre-treatment (ASPA or Vehicle/Standard Drug) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan or LPS injection) treatment->induction measurement Data Collection over Time (e.g., Paw Volume, Clinical Scores) induction->measurement sampling Sample Collection (Blood, Tissue) measurement->sampling analysis Biochemical & Molecular Analysis (Cytokines, Western Blot, H&E) sampling->analysis end Data Analysis & Conclusion analysis->end

References

Asperulosidic Acid: A Comparative Meta-analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Asperulosidic acid (ASPA), a prominent iridoid glycoside found in plants such as Hedyotis diffusa, has garnered significant attention within the scientific community for its potent anti-inflammatory and antioxidant activities.[1][2] This guide provides a comparative meta-analysis of key studies investigating the therapeutic potential of ASPA, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, offering a clear comparison of its effects on inflammatory mediators and signaling pathways.

In Vitro Studies: Inhibition of Inflammatory Mediators
Cell LineInducer (Concentration)ASPA ConcentrationTarget Mediator% Inhibition / EffectReference
RAW 264.7 MacrophagesLPS (50 ng/mL)40, 80, 160 µg/mLNitric Oxide (NO)Significant reduction (p < 0.05)[1]
RAW 264.7 MacrophagesLPS (50 ng/mL)80, 160 µg/mLProstaglandin E₂ (PGE₂)Significant reduction (p < 0.05)[1]
RAW 264.7 MacrophagesLPS (50 ng/mL)80, 160 µg/mLTNF-αSignificant reduction (p < 0.05)[1]
RAW 264.7 MacrophagesLPS (50 ng/mL)40, 80, 160 µg/mLIL-6Significant, dose-dependent reduction[1]
Retinal Pigment Epithelial (RPE) cellsLPS (50 ng/mL)200 µg/mLICAM-1, TNF-α, MCP-1, IL-6 (mRNA & Protein)Significant mitigation of LPS-induced upregulation[2][3]
In Vivo Studies: Amelioration of Inflammatory Conditions
Animal ModelConditionASPA Dosage & RouteKey FindingsReference
RatsEndotoxin-Induced Uveitis (EIU)500 ng/eye (intravitreal)Significant reduction in inflammatory cell infiltration, protein accumulation, and expression of ICAM-1, IL-6, MCP-1, and TNF-α.[2][3]
MiceGestational Diabetes Mellitus (GDM)10, 20, 40 mg/kg (oral)Suppressed placental IL-6 and TNF-α levels and regulated oxidative stress biomarkers.[4]
Effects on Intracellular Signaling Pathways
ModelInducerASPA Concentration/DosagePathwayKey Proteins ModulatedEffectReference
RAW 264.7 MacrophagesLPS (50 ng/mL)40, 80, 160 µg/mLNF-κBp-IκB-αDose-dependent decrease in phosphorylation.[5]
RAW 264.7 MacrophagesLPS (50 ng/mL)40, 80, 160 µg/mLMAPKp-ERK, p-JNKDecreased phosphorylation. No significant effect on p-p38.[5]
Rat EIU ModelLPS500 ng/eyePI3K/Akt/NF-κBp-PI3K-p85, p-T308-Akt, p-NF-κBp65, p-IKK, p-IκB-αSignificantly decreased phosphorylation of all listed proteins.[2]
Mouse GDM ModelGDM10, 20, 40 mg/kgNF-κB & MAPKp-NF-κB p65, p-ERK1/2, p-p38Suppressed phosphorylation in placental tissues.[4]

Signaling Pathways and Experimental Workflow

The subsequent diagrams, generated using the DOT language, visualize the molecular pathways influenced by this compound and a typical experimental workflow for its investigation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK_upstream MAPK Upstream Kinases TLR4->MAPK_upstream IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK ERK ERK MAPK_upstream->ERK JNK JNK MAPK_upstream->JNK p38 p38 MAPK_upstream->p38 IkB IκBα IKK->IkB p NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocation ASPA This compound ASPA->PI3K inhibits ASPA->Akt inhibits ASPA->ERK inhibits ASPA->JNK inhibits ASPA->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcription

Caption: this compound's inhibition of inflammatory pathways.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Mechanism Analysis cell_culture Cell Culture (e.g., RAW 264.7, RPE) pretreatment Pre-treatment with ASPA (40-200 µg/mL) cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation analysis_invitro Analysis of Inflammatory Markers (NO, PGE₂, Cytokines) stimulation->analysis_invitro lysate Cell/Tissue Lysis stimulation->lysate animal_model Animal Model of Inflammation (e.g., EIU in rats, GDM in mice) treatment ASPA Administration (Oral or Local) animal_model->treatment observation Clinical Observation & Sample Collection treatment->observation analysis_invivo Analysis of Tissue/Fluid Markers (Cytokines, Histology) observation->analysis_invivo observation->lysate protein_analysis Protein Analysis (Western Blot for p-NF-κB, p-MAPKs, etc.) lysate->protein_analysis mrna_analysis mRNA Analysis (RT-PCR for cytokine genes) lysate->mrna_analysis

Caption: Experimental workflow for this compound studies.

Experimental Protocols

This section details the generalized methodologies for key experiments cited in the reviewed literature, providing a foundation for reproducible research.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of ASPA (e.g., 0-200 µg/mL) for 24 hours. Cell viability is then assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.[1]

  • ASPA Treatment and LPS Stimulation: Cells are pre-treated with non-toxic concentrations of ASPA (e.g., 40, 80, 160 µg/mL) for 1 hour.[1] Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the culture medium and incubating for 24 hours.[1]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE₂: Levels of these mediators in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

Endotoxin-Induced Uveitis (EIU) Animal Model
  • Animals: Male Sprague Dawley rats are used for this model.

  • Induction of EIU: EIU is induced by a single footpad injection of 200 µg of LPS.[2]

  • ASPA Administration: this compound (e.g., 500 ng/eye) is administered via intravitreal injection 24 hours prior to LPS induction.[2][3]

  • Clinical Assessment: At 24 hours post-LPS injection, the eyes are examined using a slit-lamp microscope to score the severity of inflammation.

  • Sample Collection and Analysis: Aqueous humor is collected to count infiltrating inflammatory cells and measure protein concentration. Retinal tissues are collected for protein and mRNA analysis.[2][3]

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6] It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-NF-κB p65, p-IκB-α, p-ERK, IκB-α, β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation reagent (e.g., TRIzol).[8] The concentration and purity of RNA are determined, and first-strand complementary DNA (cDNA) is synthesized using a reverse transcription kit.[8]

  • qPCR Reaction: The qPCR is performed using a SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.[9]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[10]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Asperulosidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Asperulosidic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Hazard Identification and Safety Data Summary

This compound is classified with the following hazards. Adherence to the prescribed safety precautions is mandatory.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Respiratory Tract IrritationH335May cause respiratory irritation.

Source: MedChemExpress Safety Data Sheet.

Toxicological Data

TestResultSource
Cell Viability AssayNo toxic effect observed on RAW 264.7 macrophage cells at concentrations below 200 µg/mL.MDPI

Personal Protective Equipment (PPE) Protocol

All personnel must use the following PPE when handling this compound. The protocol is designed to minimize exposure through inhalation, dermal contact, and eye contact.

Required Personal Protective Equipment
PPE CategoryItemStandard/MaterialRationale
Hand Protection Disposable Nitrile GlovesASTM D6978Provides chemical resistance for incidental contact with powdered organic compounds. Prevents skin irritation.[1][2][3][4]
Eye Protection Chemical Safety GogglesANSI Z87.1Protects eyes from dust particles and potential splashes, preventing serious eye irritation.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination with the powdered compound.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powder outside of a fume hood or when there is a risk of aerosolization to prevent respiratory tract irritation.
PPE Donning and Doffing Workflow

The following workflow ensures the correct procedure for putting on and removing PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Put on Lab Coat Don2 2. Put on N95 Respirator Don1->Don2 Don3 3. Put on Safety Goggles Don2->Don3 Don4 4. Put on Nitrile Gloves Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Exit work area Doff2->Doff3 Doff4 4. Remove Safety Goggles Doff3->Doff4 Doff5 5. Remove N95 Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocol: Handling this compound
  • Preparation :

    • Ensure a calibrated analytical balance is available within a chemical fume hood or a designated area with adequate ventilation.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and have them clean and readily accessible.

    • Don all required PPE as per the protocol above.

  • Weighing and Aliquoting :

    • Conduct all weighing and handling of the solid this compound powder inside a certified chemical fume hood to minimize inhalation risk.

    • Use a clean spatula for transferring the powder. Avoid creating dust by handling the material gently.

    • If preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

  • Post-Handling :

    • Clean all equipment and the work surface thoroughly after use.

    • Dispose of all contaminated disposables (e.g., weigh boats, gloves) according to the disposal plan below.

    • Doff PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

This compound is not currently listed as a P-list or U-list hazardous waste by the EPA. However, due to its irritant and toxic properties, it must be disposed of responsibly and in accordance with institutional and local regulations.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams.

    • Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled waste container.

  • Container Labeling :

    • The waste container must be labeled as "Non-Hazardous Chemical Waste: this compound" and include the primary hazard symbols (irritant, toxic).

  • Disposal Path :

    • Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.

    • In the absence of specific institutional policies for this compound, it should be disposed of through a licensed chemical waste contractor.

    • Do not dispose of solid this compound or its contaminated materials in the regular trash or down the drain.

Waste Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow Start This compound Waste Generated (Solid, Contaminated PPE, etc.) Segregate Segregate into a dedicated, sealed plastic bag or container. Start->Segregate Label Label container clearly: 'this compound Waste (Irritant, Harmful if Swallowed)' Segregate->Label Store Store in a designated waste accumulation area. Label->Store Consult Consult Institutional EHS Disposal Guidelines Store->Consult Dispose Arrange for pickup by licensed chemical waste vendor. Consult->Dispose

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asperulosidic Acid
Reactant of Route 2
Reactant of Route 2
Asperulosidic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.